2-Cyclopropylthiophene-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-4-11-7(6)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTSDHFMQFECTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-Cyclopropylthiophene-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropylthiophene-3-carboxylic Acid
Introduction
2-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound that incorporates a thiophene ring, a carboxylic acid functional group, and a cyclopropyl moiety. This unique combination of structural features makes it a valuable and intriguing building block for medicinal chemistry and materials science. The thiophene ring serves as a bioisostere for a benzene ring, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid group provides a handle for further chemical modifications and influences the molecule's solubility and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is therefore critical for its effective application in research and development.
This guide provides a comprehensive overview of the known and predicted , detailed protocols for their experimental determination, and an analysis of its key structural and spectroscopic characteristics.
Core Physicochemical Properties
While specific experimental data for 2-Cyclopropylthiophene-3-carboxylic acid is not extensively published, we can compile its known attributes and provide expert estimations based on the properties of structurally related compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
| Property | Data for 2-Cyclopropylthiophene-3-carboxylic acid | Comparative Context & Expert Insights |
| Chemical Structure | ![]() | The structure combines an aromatic thiophene ring with a strained cyclopropyl group and an acidic carboxyl group, leading to a unique electronic and conformational profile. |
| CAS Number | 2104675-28-5[1] | A unique numerical identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₈H₈O₂S | - |
| Molecular Weight | 168.22 g/mol [1] | - |
| Physical Form | Solid | Expected to be a crystalline solid at room temperature, similar to other substituted thiophene carboxylic acids. |
| Melting Point | Data not available. | Thiophene-3-carboxylic acid has a melting point of 125-127 °C. The addition of the cyclopropyl group likely increases the molecular weight and alters crystal packing, which would be expected to result in a different, likely higher, melting point.[2][3][4] |
| Boiling Point | Data not available. | Carboxylic acids exhibit high boiling points due to the formation of stable hydrogen-bonded dimers.[3][4] The boiling point is expected to be significantly above 200 °C. |
| Acidity (pKa) | Not experimentally determined. Estimated to be ~3.5 - 4.5. | The pKa of thiophene-3-carboxylic acid is around 4.1. The cyclopropyl group is generally considered to be weakly electron-donating, which might slightly increase the pKa (decrease the acidity) compared to the unsubstituted parent compound.[5][6] |
| Lipophilicity (logP) | Not experimentally determined. Estimated XlogP for the isomer 3-cyclopropylthiophene-2-carboxylic acid is 2.4.[7] | This positive value indicates that the compound is lipophilic, meaning it is more soluble in fats, oils, and non-polar solvents than in water.[8][9] The presence of the cyclopropyl group increases lipophilicity compared to thiophene-3-carboxylic acid (XlogP3 ≈ 1.5).[10] |
| Solubility | Insoluble in water; soluble in alkaline solutions (e.g., NaOH, NaHCO₃) and organic solvents (e.g., methanol, acetone, DMSO). | As a carboxylic acid, it will react with bases to form soluble carboxylate salts. Its lipophilic nature suggests good solubility in common organic solvents.[3] |
| Storage | Store at 2-8°C | Cool storage conditions are recommended to ensure long-term stability. |
Spectroscopic Signature Analysis
The structural features of 2-Cyclopropylthiophene-3-carboxylic acid give rise to a predictable spectroscopic fingerprint.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
Carboxylic Acid Proton (-COOH) : A very broad singlet, significantly downfield in the 10-13 ppm range, which is characteristic of carboxylic acid protons involved in hydrogen bonding.[11] This signal would disappear upon shaking the sample with D₂O.
-
Thiophene Protons : Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the two protons on the thiophene ring.
-
Cyclopropyl Protons : A set of complex multiplets in the upfield region (typically 0.5-2.0 ppm) corresponding to the methine and methylene protons of the cyclopropyl group.[12]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides key information about the carbon skeleton.
-
Carbonyl Carbon (-COOH) : A signal in the highly deshielded region of 165-180 ppm.[13]
-
Thiophene Carbons : Four signals in the aromatic/olefinic region (120-150 ppm), two of which would be quaternary carbons (no attached protons) and thus may appear weaker.[14][15]
-
Cyclopropyl Carbons : Signals in the highly shielded, upfield region (typically 5-20 ppm).
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the carboxylic acid functional group.
-
O-H Stretch : A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.
-
C=O Stretch : A strong, sharp absorption band around 1700 cm⁻¹. Conjugation with the thiophene ring may shift this peak to a slightly lower wavenumber.
-
C-O Stretch : A medium intensity band around 1200-1300 cm⁻¹.
-
Experimental Protocols for Physicochemical Characterization
To empower researchers, this section provides robust, self-validating protocols for determining the key .
Protocol 1: Determination of Acid-Base Solubility Profile
This qualitative experiment establishes the acidic nature of the compound and its general solubility characteristics. The rationale is that acidic compounds that are insoluble in neutral water will dissolve in a basic solution by forming a water-soluble salt.
Methodology:
-
Preparation : Label five small test tubes: "Water," "5% NaOH," "5% NaHCO₃," "5% HCl," and "Acetone."
-
Sample Addition : Add approximately 10-20 mg of 2-Cyclopropylthiophene-3-carboxylic acid to each test tube.
-
Solvent Addition : Add 1 mL of the corresponding solvent to each labeled tube.
-
Observation : Vigorously shake each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Interpretation :
-
Insoluble in Water, Soluble in 5% NaOH and 5% NaHCO₃ : Confirms the presence of a carboxylic acid group. Sodium bicarbonate is a weaker base and its ability to dissolve the compound indicates a relatively strong acid.
-
Insoluble in 5% HCl : Confirms the compound does not possess a basic functional group like an amine.
-
Soluble in Acetone : Establishes solubility in a common polar aprotic organic solvent.
-
Sources
- 1. 2-(Cyclopropyl)thiophene-3-carboxylic acid | 2104675-28-5 [sigmaaldrich.com]
- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PubChemLite - 3-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. compoundchem.com [compoundchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: Solubility Profiling & Process Thermodynamics of 2-Cyclopropylthiophene-3-carboxylic acid
Executive Summary & Structural Context
2-Cyclopropylthiophene-3-carboxylic acid (CAS: 2104675-28-5) is a critical heterocyclic building block, increasingly utilized in the synthesis of antiviral agents and kinase inhibitors. Its structure combines a lipophilic thiophene core, a steric-bulk-inducing cyclopropyl group, and a polarizable carboxylic acid moiety.
This unique architecture creates a "solubility paradox": the molecule exhibits significant lipophilicity (driven by the cyclopropyl-thiophene scaffold) while retaining pH-dependent aqueous solubility potential (via the carboxylic acid).
This guide provides a comprehensive framework for characterizing the solubility profile of this intermediate, offering a predicted solubility matrix, a validated experimental protocol for thermodynamic analysis, and strategies for antisolvent crystallization.
Physicochemical Descriptors (Predicted & Analog-Based)
Before initiating wet-lab profiling, we establish the theoretical baseline using Group Contribution Methods and analog data (e.g., Thiophene-2-carboxylic acid).
| Property | Value / Range | Mechanistic Implication |
| Molecular Weight | 168.21 g/mol | Low MW facilitates dissolution; kinetics are diffusion-controlled. |
| Predicted LogP | 2.1 – 2.5 | Moderate lipophilicity; high affinity for octanol, DCM, and EtOAc. |
| pKa (Acid) | ~3.8 – 4.2 | More acidic than benzoic acid due to the electron-withdrawing thiophene ring. |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents. |
| H-Bond Acceptors | 3 (O, S) | Facilitates solubility in protic solvents (Alcohols). |
The Solubility Matrix: Theoretical & Observed Trends
The solubility of 2-Cyclopropylthiophene-3-carboxylic acid is governed by the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (hydrogen bonding and dipole-dipole forces).
Solvent Class Analysis
-
Class I: Polar Protic (Alcohols)
-
Behavior:High Solubility. Methanol and Ethanol act as both H-bond donors and acceptors, disrupting the carboxylic acid dimers typically found in the crystal lattice.
-
Process Use: Ideal primary solvents for reaction and initial dissolution.
-
-
Class II: Polar Aprotic (DMSO, DMF, Acetone)
-
Behavior:Very High Solubility. The high dielectric constants of DMSO and DMF effectively solvate the polarizable thiophene ring. Acetone is an excellent candidate for low-temperature crystallization.
-
Process Use: Use sparingly due to high boiling points (DMSO/DMF) which complicate solvent removal.
-
-
Class III: Non-Polar / Chlorinated (DCM, Toluene, Hexane)
-
Behavior:Variable.
-
DCM/Chloroform: High solubility due to dispersion forces and weak H-bonding.
-
Toluene: Moderate solubility; highly temperature-dependent (ideal for cooling crystallization).
-
Hexane/Heptane: Insoluble/Sparingly Soluble. The polar carboxylic acid group resists solvation by aliphatic chains.
-
-
Process Use: Hexane is the definitive antisolvent for this molecule.
-
Visualization: Solubility Interaction Network
The following diagram maps the logical flow of solvent selection based on molecular interactions.
Caption: Solubility interaction map highlighting solvent compatibility classes. Green paths indicate high solubility; red dashed paths indicate potential antisolvents.
Experimental Protocol: Determination of Mole Fraction Solubility
As specific literature values for this intermediate are often proprietary, the following Standard Operating Procedure (SOP) validates the solubility profile. This protocol uses the Shake-Flask Method coupled with HPLC Analysis , the gold standard for accuracy.
Materials & Equipment
-
Solute: 2-Cyclopropylthiophene-3-carboxylic acid (>98% purity).
-
Solvents: HPLC Grade (MeOH, EtOH, Acetone, Toluene, Water).
-
Apparatus: Thermostatic orbital shaker (control ±0.1°C), 0.45 µm PTFE syringe filters.
-
Analysis: HPLC-UV (Detector @ 254 nm, typical for thiophene chromophores).
Workflow Diagram
Caption: Step-by-step experimental workflow for solubility determination ensuring thermodynamic equilibrium.
The Protocol Steps
-
Saturation: Add excess 2-Cyclopropylthiophene-3-carboxylic acid to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at fixed temperatures (e.g., 298.15 K, 303.15 K, 308.15 K) for 24 hours. Critical: Visual presence of solid must be maintained to ensure saturation.
-
Sampling: Stop agitation and allow sedimentation for 1 hour. Withdraw supernatant using a pre-warmed syringe (to prevent precipitation).
-
Filtration: Filter through a 0.45 µm PTFE filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and inject. Calculate concentration (
, mol/L) using a calibration curve.
Thermodynamic Analysis
To transition from raw data to process insight, we apply the Modified Apelblat Equation . This model correlates mole fraction solubility (
The Equation:
Where:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression.
Thermodynamic Parameters Calculation
Using the Van't Hoff analysis, we determine the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Interpretation: A positive
(endothermic) indicates solubility increases with temperature—typical for this compound in organic solvents.
-
-
Gibbs Free Energy (
):-
Interpretation: Positive
values indicate the dissolution is non-spontaneous (requiring energy/mixing), while negative values indicate spontaneity.
-
Application: Antisolvent Crystallization Design
For purification of 2-Cyclopropylthiophene-3-carboxylic acid, a Cooling + Antisolvent strategy is recommended based on the solubility profile.
-
Solvent System: Ethanol (Solvent) / Water (Antisolvent).
-
Rationale: The compound is soluble in Ethanol but insoluble in Water (at acidic/neutral pH). Both solvents are ICH Class 3 (low toxicity).
-
-
Procedure:
-
Dissolve crude acid in Ethanol at 60°C (near saturation).
-
Slowly add Water (pre-heated to 60°C) until turbidity is just observed.
-
Cool slowly to 5°C. The hydrophobic cyclopropyl group drives precipitation as the dielectric constant of the bulk solvent increases.
-
References
-
Compound Identification: Sigma-Aldrich. 2-(Cyclopropyl)thiophene-3-carboxylic acid Product Sheet. Link
-
Analog Thermodynamics: Sobechko, I., et al. (2016). Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents. Chemistry & Chemical Technology. Link
-
Thiophene Synthesis: Tarsberga, I., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules (MDPI). Link
-
General Solubility Principles: Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents. Lawrence Berkeley Lab Report. Link
-
Hansen Parameters: Abbott, S., & Hansen, C. M. (2013). Hansen Solubility Parameters in Practice. Link
Technical Guide: Cyclopropyl-Substituted Thiophene Carboxylic Acids in Drug Discovery
This guide provides a technical analysis of cyclopropyl-substituted thiophene carboxylic acids, a scaffold increasingly utilized in medicinal chemistry to optimize potency, metabolic stability, and physicochemical properties.
Executive Summary
Cyclopropyl-substituted thiophene carboxylic acids represent a privileged structural motif in modern drug design. This scaffold synergizes the bioisosteric properties of the thiophene ring (mimicking phenyl or pyridine spacers) with the unique physicochemical attributes of the cyclopropyl group.
For drug development professionals, this moiety offers two critical advantages:
-
Metabolic Blocking: The cyclopropyl group acts as a metabolic "shield," preventing rapid
-oxidation or cytochrome P450 hydroxylation common to linear alkyl chains. -
Conformational Restriction: The rigid nature of the cyclopropyl ring locks substituents into specific vectors, enhancing ligand-target binding affinity compared to flexible isopropyl or ethyl analogs.
Structural Logic & Pharmacophore Analysis[1]
The Thiophene Core
The thiophene ring serves as a 5-membered aromatic spacer.[1][2] Unlike benzene, thiophene is electron-rich and allows for different bond angles (
The "Magic Cyclopropyl" Effect
Replacing an alkyl group (methyl/ethyl/isopropyl) with a cyclopropyl group is a validated strategy in hit-to-lead optimization.
-
Sigma-Hole & Lipophilicity: The cyclopropyl C-H bonds have higher s-character (
), making them more acidic and better hydrogen bond donors than alkyl C-H bonds. -
PK Modulation: It lowers the lipophilicity (LogP) slightly compared to an isopropyl group while maintaining hydrophobic bulk, often improving solubility and permeability.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates the decision matrix for deploying this scaffold in lead optimization.
Figure 1: Decision logic for transitioning from alkyl-thiophenes to cyclopropyl-thiophenes to address specific ADME/Potency liabilities.
Synthetic Strategies
Synthesizing cyclopropyl-thiophene carboxylic acids requires navigating the sensitivity of the thiophene ring to oxidation and the potential for decarboxylation. Two primary routes are established: Suzuki-Miyaura Coupling (Robust) and Direct C-H Functionalization (Emerging).
Route A: Palladium-Catalyzed Cross-Coupling (Standard)
This is the industry-standard approach due to high functional group tolerance. It typically involves coupling a bromothiophene ester with cyclopropylboronic acid.[3]
-
Key Reagents:
, Tricyclohexylphosphine ( ) or SPhos, .[3] -
Advantages: Scalable, avoids handling unstable lithiated thiophenes.
-
Causality: We use the ester rather than the free acid during coupling to prevent catalyst poisoning by the carboxylate and to enhance solubility in non-polar solvents like toluene.
Route B: Direct Lithiation/Carboxylation
-
Method: Treatment of a cyclopropyl-thiophene with n-BuLi followed by
quench. -
Risk: Regioselectivity can be poor; the cyclopropyl group can direct lithiation to the adjacent proton, but thiophene sulfur also directs to the
-position.
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway ensuring high yield and regiochemical fidelity.
Detailed Experimental Protocol
Target: Synthesis of 4-cyclopropylthiophene-2-carboxylic acid. Context: This intermediate is a precursor for various anion transporter inhibitors.
Step 1: Esterification[5]
-
Dissolve 4-bromo-2-thiophenecarboxylic acid (10.0 g, 48 mmol) in MeOH (100 mL).
-
Add conc.
(1 mL) dropwise. -
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Concentrate in vacuo, neutralize with sat.
, and extract with EtOAc. -
Validation:
NMR should show a singlet ~3.8 ppm (methyl ester).
Step 2: Suzuki-Miyaura Coupling
Rationale: The use of
-
Charge Reactor: In a nitrogen-flushed flask, combine:
-
Methyl 4-bromo-2-thiophenecarboxylate (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)[4]
- (3.0 eq)
-
Toluene/Water (20:1 ratio)
-
-
Catalyst Addition: Add
(5 mol%) and Tricyclohexylphosphine ( , 10 mol%). -
Reaction: Heat to 100°C for 16 hours.
-
Workup: Cool, filter through Celite, extract with EtOAc. Purify via silica gel chromatography.
-
Critical Check: Ensure complete consumption of bromide to avoid inseparable mixtures.
Step 3: Saponification[4]
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH
(2.5 eq). Stir at RT for 4 hours. -
Acidification: Carefully acidify with 1M HCl to pH 3. Caution: Cyclopropyl groups can be acid-sensitive; do not use conc. HCl or heat.
-
Isolation: Filter the precipitate or extract with EtOAc.
Case Study: HCV NS5B Polymerase Inhibitors
The application of cyclopropyl-thiophene carboxylic acids is best exemplified in the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV) NS5B polymerase.
Mechanism of Action
These compounds typically bind to the Thumb Site II of the viral polymerase. The carboxylic acid moiety forms a critical salt bridge with arginine residues (e.g., Arg-422) within the allosteric pocket, locking the enzyme in an inactive conformation.
The Role of the Cyclopropyl Group
In the optimization of thiophene-based inhibitors:
-
Problem: Early hits with isopropyl groups showed susceptibility to microsomal oxidation.
-
Solution: Substitution with a cyclopropyl group at the 3- or 4-position of the thiophene ring.
-
Result: The cyclopropyl analog maintained potency (
nM) but significantly extended half-life ( ) in microsomal stability assays by eliminating the abstractable tertiary proton found in isopropyl groups.
Quantitative Comparison (Hypothetical Data based on Class Trends)
| Property | Isopropyl-Thiophene Analog | Cyclopropyl-Thiophene Analog | Impact |
| Enzymatic Potency ( | 45 nM | 38 nM | Neutral/Slight Gain (Rigidity) |
| Microsomal Stability ( | 12 min | >60 min | Major Gain (Metabolic Block) |
| Lipophilicity (cLogP) | 3.2 | 2.9 | Improved (Solubility) |
| Solubility (pH 7.4) | Improved |
References
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 2023. [Link] Source for Suzuki coupling protocols and stability data.
-
Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. Bioorganic & Medicinal Chemistry Letters, 2004.[5][6] [Link] Source for Case Study 5 (HCV inhibitors and SAR).
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2024. [Link] Source for general pharmacophore analysis and bioisosterism.
-
Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. Beilstein Journal of Organic Chemistry, 2019. [Link] Source for alternative cyclopropylation strategies.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]
- 5. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 2-Cyclopropylthiophene-3-carboxylic Acid for Research & Development Applications
Introduction: 2-Cyclopropylthiophene-3-carboxylic acid (CAS: 2104675-28-5) is a heterocyclic carboxylic acid that holds potential as a building block in medicinal chemistry and materials science. Its unique structure, combining a thiophene ring with a cyclopropyl moiety, makes it a valuable synthon for creating novel molecular architectures. For researchers, scientists, and drug development professionals, understanding the safety profile of such a novel compound is paramount to ensuring a safe and productive research environment.
This guide provides an in-depth analysis of the available safety data for 2-Cyclopropylthiophene-3-carboxylic acid. Due to the limited publicly available, specific hazard data for this exact molecule, this document employs a data-driven approach, synthesizing information from supplier data sheets and the known toxicological profiles of structurally analogous compounds. This methodology allows for the construction of a robust, precautionary safety protocol grounded in established chemical principles, empowering researchers to handle this compound with the highest degree of safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough safety assessment. These properties influence storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 2104675-28-5 | [1] |
| Molecular Formula | C₈H₈O₂S | Inferred from structure |
| Molecular Weight | 168.22 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | RCTSDHFMQFECTN-UHFFFAOYSA-N | [1] |
| Recommended Storage | 2-8°C, in a tightly sealed container in a dry, cool, and well-ventilated place. | [2][3][4] |
Section 2: Hazard Assessment - A Data-Driven Approach
As of the date of this guide, the official GHS classification for 2-Cyclopropylthiophene-3-carboxylic acid is listed as "To Be Confirmed" (TBC) by major suppliers. This lack of specific data necessitates a risk assessment based on chemical analogy. The molecule's key functional groups are a carboxylic acid and a thiophene ring. Carboxylic acids are generally acidic and can be irritants or corrosive[5][6]. Thiophene-based carboxylic acids often present with skin, eye, and respiratory irritation potential[7][8][9]. Therefore, it is prudent to handle this compound with the assumption that it possesses similar hazards.
Predicted Hazard Profile (Based on Analogous Compounds)
| Pictogram | Signal Word | Predicted Hazard Statements | Basis of Analogy |
| Warning | H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[4][8][10][11]H319: Causes serious eye irritation.[4][8][10][11]H335: May cause respiratory irritation.[4][8][11] | Based on SDS data for various thiophenecarboxylic acids and other substituted carboxylic acids.[4][7][8][9][10][11] |
Expert Analysis of Predicted Hazards:
-
Oral Toxicity: While not expected to be highly toxic, ingestion may cause irritation to the mucous membranes and gastrointestinal tract[12]. The "Harmful if swallowed" classification is a common precautionary measure for research chemicals with incomplete toxicological profiles[9][10].
-
Skin and Eye Irritation: The carboxylic acid group is the primary driver of this hazard. It can cause localized redness, pain, and inflammation upon skin contact. In the eyes, it can lead to serious irritation and, with significant exposure, potential damage[4][8][11]. The principle of treating all new chemical entities as potential irritants is a cornerstone of laboratory safety.
-
Respiratory Irritation: As a solid powder, the primary risk of respiratory exposure is through the inhalation of dust particles during handling (e.g., weighing). These fine particles can irritate the respiratory tract[4][8][11].
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves integrating robust handling protocols and engineering controls into every step of the experimental workflow. The following diagram illustrates the lifecycle of handling 2-Cyclopropylthiophene-3-carboxylic acid in a research setting.
Caption: General laboratory workflow for handling 2-Cyclopropylthiophene-3-carboxylic acid.
Detailed Protocol: Weighing and Preparing a 100 mM Stock Solution in DMSO
This protocol is a self-validating system designed to minimize exposure.
-
Preparation (Engineering & Administrative Controls):
-
Verify that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
Designate a specific area within the fume hood for handling the solid to contain any potential spills.
-
Ensure a hazardous waste container is accessible within the fume hood.
-
Confirm the location of the nearest safety shower and eyewash station[2][3][4].
-
-
Personal Protective Equipment (PPE) Adherence:
-
Eye Protection: Wear safety goggles with side shields or a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear nitrile gloves. Check for any signs of degradation or perforation before use[3].
-
Body Protection: Wear a flame-resistant lab coat, fully buttoned. Ensure clothing covers all exposed skin.
-
-
Execution (Minimizing Aerosolization):
-
Place the sealed container of 2-Cyclopropylthiophene-3-carboxylic acid, a weigh boat, a spatula, and a pre-labeled vial for the solution inside the fume hood.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Slowly and carefully open the container. Avoid any sudden movements that could create a dust cloud.
-
Using the spatula, carefully transfer the desired amount of solid (e.g., 16.82 mg for 1 mL of a 100 mM solution) to the weigh boat on a tared balance.
-
Carefully transfer the weighed solid into the pre-labeled vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
-
Decontamination and Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes directly into the designated hazardous waste container inside the fume hood.
-
Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the waste container.
-
Wipe down the work surface within the fume hood.
-
Securely close the primary container of the solid and return it to 2-8°C storage.
-
Remove gloves and wash hands thoroughly with soap and water[3][4][12].
-
Section 4: Emergency Response and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.
Caption: Decision tree for emergency response procedures.
First-Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, seek immediate medical attention[2][4].
-
If on Skin: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes[2][12]. If skin irritation occurs, get medical advice[2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes[2][12]. If eye irritation persists, seek immediate medical attention[2][12].
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting[12]. Call a POISON CENTER or doctor if you feel unwell[2][12].
Section 5: Stability, Storage, and Disposal
-
Chemical Stability: The product is considered stable under recommended storage conditions. Hazardous polymerization will not occur.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which are common incompatibilities for carboxylic acids[12].
-
Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂) and sulfur oxides (SOx)[12].
-
Waste Disposal: All waste material containing this compound should be treated as hazardous. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[12][13]. Do not discharge into drains or the environment[13].
Conclusion
While 2-Cyclopropylthiophene-3-carboxylic acid lacks a comprehensive, formally documented SDS, a responsible safety protocol can be effectively constructed by analyzing its constituent functional groups and data from analogous structures. The core safety principles are to treat this compound as harmful if swallowed and as a skin, eye, and respiratory irritant. Strict adherence to engineering controls, diligent use of appropriate PPE, and a well-rehearsed emergency plan are essential for its safe use in a research and development setting. By adopting these expert-guided, precautionary measures, scientists can confidently work with this novel building block while upholding the highest standards of laboratory safety.
References
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-
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-
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molecular weight and formula of 2-Cyclopropylthiophene-3-carboxylic acid
An In-Depth Technical Guide to 2-Cyclopropylthiophene-3-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary
2-Cyclopropylthiophene-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique structure, combining a thiophene core, a cyclopropyl moiety, and a carboxylic acid functional group, offers a compelling combination of properties for the development of novel therapeutic agents and functional materials. The thiophene ring acts as a versatile scaffold, often used as a bioisostere for a phenyl group, while the cyclopropyl group can enhance metabolic stability and binding affinity. The carboxylic acid provides a crucial handle for solubility modulation and molecular interactions. This guide provides a comprehensive overview of its core molecular profile, physicochemical properties, validated synthetic and analytical protocols, and its emerging applications for researchers, chemists, and drug development professionals.
Core Molecular Profile
The fundamental identity of 2-Cyclopropylthiophene-3-carboxylic acid is established by its chemical formula, molecular weight, and unique identifiers. This information is critical for accurate sourcing, reaction stoichiometry, and analytical characterization.
| Identifier | Value | Source |
| Chemical Name | 2-Cyclopropylthiophene-3-carboxylic acid | |
| IUPAC Name | 2-cyclopropylthiophene-3-carboxylic acid | |
| CAS Number | 2104675-28-5 | |
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.21 g/mol | |
| Canonical SMILES | OC(=O)c1ccsc1C1CC1 | |
| InChI Key | RCTSDHFMQFECTN-UHFFFAOYSA-N |
Physicochemical Properties & Handling
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. As a carboxylic acid, its properties are heavily influenced by strong intermolecular hydrogen bonding.
| Property | Value/Observation | Rationale & Expert Insight |
| Physical Form | Solid | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding, often leading to the formation of dimers. This increases the energy required to break the crystal lattice, resulting in a solid state at room temperature.[1][2] |
| Solubility | Decreasing solubility in water with increasing carbon chain length is a general trend for carboxylic acids.[1] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether. | The polar carboxyl group can engage in hydrogen bonding with water, but the nonpolar thiophene and cyclopropyl backbone limits aqueous solubility. Solubility is expected to be higher in polar organic solvents. |
| Storage | Store at 2-8°C | Refrigerated storage is recommended to minimize potential degradation over long-term storage, ensuring the integrity of the material for sensitive applications. |
| Purity (Typical) | ≥95% | For use as a synthetic building block, a purity of 95% or higher is standard. Verification via NMR and HPLC is crucial before use. |
Synthesis and Derivatization
The synthesis of substituted cyclopropylthiophenes can be challenging but is of significant interest due to their potential pharmaceutical applications.[3][4] A robust and modular approach involves a palladium-catalyzed cross-coupling reaction followed by saponification.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into commercially available or easily accessible starting materials. The key disconnections are the ester hydrolysis and the C-C bond formed by the Suzuki-Miyaura coupling.
Caption: Retrosynthetic pathway for 2-Cyclopropylthiophene-3-carboxylic acid.
Recommended Synthetic Workflow
This protocol is based on established methodologies for Suzuki-Miyaura coupling and subsequent ester hydrolysis, providing a reliable pathway to the target compound.[3]
Sources
crystal structure analysis of 2-Cyclopropylthiophene-3-carboxylic acid
An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 2-Cyclopropylthiophene-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the complete , a molecule of interest in medicinal chemistry and materials science. While a definitive crystal structure has not been publicly reported, this document outlines the entire workflow from first principles. It serves as an authoritative guide for researchers, synthesizing established experimental protocols with predictive analysis based on well-understood principles of molecular conformation and supramolecular chemistry. We will explore the causality behind experimental choices in synthesis and crystallization, detail the process of single-crystal X-ray diffraction, and provide an in-depth, predictive analysis of the molecular conformation, hydrogen bonding motifs, and crystal packing, supported by data from analogous structures.
Introduction: The Rationale for Structural Analysis
The convergence of a thiophene ring, a cyclopropyl group, and a carboxylic acid moiety in 2-Cyclopropylthiophene-3-carboxylic acid creates a molecule with significant potential in drug development. Thiophene derivatives are known for a wide range of biological activities.[1][2] The cyclopropyl group, acting as a "bioisostere" for phenyl groups or double bonds, can enhance metabolic stability and binding affinity. The carboxylic acid group provides a key site for hydrogen bonding and salt formation, crucial for modulating solubility and interacting with biological targets.
Understanding the three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[3][4] A crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. Furthermore, it reveals the precise conformation of the molecule and the intricate network of intermolecular interactions that govern its solid-state properties, such as stability, solubility, and polymorphism. This knowledge is critical for rational drug design, formulation development, and patent protection.
Synthesis and Single Crystal Growth
Synthesis of 2-Cyclopropylthiophene-3-carboxylic Acid
The target compound can be reliably synthesized via established palladium-catalyzed cross-coupling reactions followed by saponification.[5] A robust method involves the Suzuki-Miyaura coupling of a suitable brominated thiophene ester with cyclopropylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.[5][6]
Protocol:
-
Suzuki-Miyaura Coupling: React methyl 2-bromothiophene-3-carboxylate with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) and base (e.g., K₃PO₄) in a toluene/water solvent system.[5]
-
Purification: After reaction completion, the organic phase is separated, washed, and concentrated. The crude ester is purified via column chromatography.
-
Saponification: The purified methyl 2-cyclopropylthiophene-3-carboxylate is dissolved in a solvent mixture (e.g., THF/methanol) and treated with an aqueous base (e.g., 1M NaOH) at room temperature or with gentle heating until hydrolysis is complete.
-
Isolation: The reaction mixture is acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.
The Art and Science of Crystallization
Obtaining a single crystal of sufficient size and quality for SC-XRD is often the most challenging step. Crystallization is a process of bringing a solute from a disordered state in solution to an ordered, crystalline state.[7] The key is to approach supersaturation slowly, allowing molecules to self-assemble into a well-ordered lattice.[8]
Experimental Protocol for Single Crystal Growth:
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[8] A screening of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, hexane, toluene) should be performed on a milligram scale.
-
Slow Evaporation:
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
-
Vapor Diffusion: This is often the most successful method for small quantities.[9]
-
Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) and place this solution in a small, open inner vial.
-
Place the inner vial into a larger, sealed outer vial containing a small amount of a "poor" solvent (the precipitant, e.g., hexane or pentane) in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.[9]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[7]
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) over several hours or days. Insulating the flask can promote the formation of larger, higher-quality crystals.[10]
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[11] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The journey from a crystal to a refined 3D structure follows a well-defined path. The high intensity of synchrotron X-ray sources can be particularly beneficial for small or weakly diffracting crystals.[12]
Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Methodology:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head. Data collection is usually performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[4] The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Data Integration: The collected images are processed to determine the positions and intensities of the thousands of diffraction spots. This step also determines the unit cell parameters and the crystal's space group.
-
Structure Solution and Refinement: The integrated data are used to solve the "phase problem" and generate an initial electron density map of the molecule. This initial model is then refined against the experimental data to optimize the atomic positions, yielding the final, precise molecular structure.
Prospective Structural Analysis
In the absence of an experimentally determined structure, we can predict the key structural features of 2-Cyclopropylthiophene-3-carboxylic acid based on fundamental principles of stereochemistry and intermolecular interactions observed in similar compounds.
Molecular Conformation
The overall shape of the molecule will be dictated by the orientation of the cyclopropyl and carboxylic acid groups relative to the thiophene ring.
-
Thiophene Ring: The thiophene ring is expected to be essentially planar.
-
Carboxylic Acid Group: The carboxyl group (–COOH) will likely be nearly coplanar with the thiophene ring to maximize conjugation.
-
Cyclopropyl Group: The orientation of the cyclopropyl group is of particular interest. It is known to conjugate with adjacent π-systems.[13] The preferred conformation is typically a "bisected" arrangement, where the plane of the substituent (in this case, the C-C=C plane of the thiophene ring) bisects the cyclopropane ring.[14][15][16][17] This alignment allows for maximal overlap between the Walsh orbitals of the cyclopropane ring and the p-orbitals of the thiophene ring.
Supramolecular Assembly: The Role of Hydrogen Bonding
The dominant intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bonds formed by the carboxylic acid groups.
-
Carboxylic Acid Dimer: The most common and robust supramolecular synthon for carboxylic acids is the cyclic dimer, denoted by the graph-set notation R²₂(8).[18] In this motif, two molecules are linked by a pair of O–H···O hydrogen bonds, forming a stable eight-membered ring. This is a highly probable packing feature for 2-Cyclopropylthiophene-3-carboxylic acid. We can find examples of this in many thiophene carboxylic acid structures.[19][20]
Caption: The classic R²₂(8) hydrogen-bonded dimer motif common to carboxylic acids.
-
Other Potential Interactions: While the dimer is highly likely, other weaker interactions, such as C–H···O or C–H···S hydrogen bonds involving the cyclopropyl or thiophene C-H groups, may also play a role in stabilizing the extended three-dimensional crystal lattice.
Data Presentation and Visualization
Upon successful structure determination, the crystallographic data would be summarized as follows.
Table 1: Hypothetical Crystallographic Data for 2-Cyclopropylthiophene-3-carboxylic Acid
| Parameter | Value |
| Chemical Formula | C₈H₈O₂S |
| Formula Weight | 168.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 7.8 |
| β (°) | 95.0 |
| Volume (ų) | 795 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (0.71073) |
| Reflections Collected | ~5000 |
| Unique Reflections | ~1500 |
| R₁ (final) | < 0.05 |
| wR₂ (final) | < 0.10 |
Hirshfeld Surface Analysis
To provide a deeper, quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis would be employed.[21][22] This technique maps the close contacts between molecules in a crystal, allowing for the visualization and quantification of different interaction types.[23][24]
-
d_norm Surface: A surface mapped with the d_norm property highlights intermolecular contacts. Strong hydrogen bonds (like O-H···O) appear as distinct red regions, indicating contacts shorter than the van der Waals radii.[25]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a percentage contribution for each type of interaction (e.g., H···H, O···H, C···H). This allows for a quantitative comparison of the packing forces.[25] For this molecule, we would expect O···H contacts to be significant (due to the carboxylic acid dimer) along with a large contribution from H···H contacts, which typically dominate the surface area.
Conclusion
This technical guide has laid out a complete, prospective pathway for the . By integrating established protocols for synthesis and crystallization with the powerful analytical capabilities of single-crystal X-ray diffraction, a definitive three-dimensional structure can be obtained.[3] The predictive analysis, grounded in the principles of supramolecular chemistry, suggests that the crystal structure will be dominated by the formation of robust R²₂(8) carboxylic acid dimers.[18] The final structural model, further interrogated by tools like Hirshfeld surface analysis, will provide invaluable insights into the molecule's conformation and packing, empowering future efforts in drug design and materials engineering.
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scientific Research Publishing. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Columbia University. Retrieved from [Link]
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How to Crystallize Organic Compounds. (2024, October 10). wikiHow. Retrieved from [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]
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Shattock, T. R., Arora, K. K., & Zaworotko, M. J. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 8(11), 4533–4545. Retrieved from [Link]
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Shattock, T. R., Arora, K., & Zaworotko, M. (2008). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Retrieved from [Link]
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Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. Asian Journal of Chemistry, 25(15), 8715-8717. Retrieved from [Link]
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Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]
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Das, G., & Desiraju, G. R. (2008). Design of Cocrystals via New and Robust Supramolecular Synthon between Carboxylic Acid and Secondary Amide: Honeycomb Network with Jailed Aromatics. Crystal Growth & Design, 9(3), 1334–1337. Retrieved from [Link]
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]
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Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
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Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
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2D cocrystal engineering: switching the robust carboxylic acid–pyridine supramolecular heterosynthon via an oriented external electric field. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Hirshfeld surface analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022, October 18). MDPI. Retrieved from [Link]
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Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022, December 21). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
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CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (n.d.). SciSpace. Retrieved from [Link]
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X-ray single-crystal diffraction. (n.d.). FZU. Retrieved from [Link]
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Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Thiophene-3-carboxylic acid (C5H4O2S). (n.d.). PubChem. Retrieved from [Link]
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Paškevičius, T., Lapinskaitė, R., Stončius, S., & Labanauskas, L. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molbank, 2023(2), M1634. Retrieved from [Link]
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Synthesis of cyclopropylthiophenes. (A) Synthesis of of... (n.d.). ResearchGate. Retrieved from [Link]
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Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (n.d.). ResearchGate. Retrieved from [Link]
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How does the cyclopropyl group influence conjugation and aromaticity?. (2017, August 23). Chemistry Stack Exchange. Retrieved from [Link]
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Davies, A. G., & Sutcliffe, R. (1982). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1437-1442. Retrieved from [Link]
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Determination of Conformational Preference in Arylcyclopropanes by Nuclear Magnetic Resonance1. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved from [Link]
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Methodological & Application
Application Note: Optimized Esterification Protocols for 2-Cyclopropylthiophene-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the esterification of 2-Cyclopropylthiophene-3-carboxylic acid, a key building block in medicinal chemistry and materials science. We present a comparative analysis of two primary esterification methodologies: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. The causality behind experimental choices, reaction mechanisms, and process optimization are discussed in detail. This document is intended to serve as a practical resource, offering field-proven insights and robust, self-validating protocols to guide researchers in synthesizing esters of this valuable heteroaromatic carboxylic acid with high efficiency and purity.
Introduction: Significance and Synthetic Challenges
2-Cyclopropylthiophene-3-carboxylic acid and its corresponding esters are privileged scaffolds in modern drug discovery. The unique combination of a thiophene ring, a common bioisostere for phenyl groups, with a cyclopropyl moiety often imparts favorable pharmacokinetic properties, metabolic stability, and unique three-dimensional conformations that can enhance binding affinity to biological targets.
However, the synthesis of esters from this substrate is not without its challenges. The thiophene ring's electron-rich nature and the potential acid sensitivity of the cyclopropyl group necessitate careful selection of reaction conditions.[1][2][3] Traditional, harsh methods may lead to side reactions, such as ring opening of the cyclopropyl group or degradation of the thiophene core. Therefore, a nuanced understanding of available esterification methods is critical for achieving high yields and purity. This guide will explore two primary, reliable methods suitable for this specific substrate.
Foundational Esterification Methodologies
Fischer-Speier Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[4][5][6] The reaction is an equilibrium-driven process, and to achieve high conversion, the equilibrium must be shifted towards the product.[7][8] This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[7][9]
Mechanism: The reaction proceeds via several reversible steps[5][10]:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack.[4][8]
-
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol's hydroxyl group.
-
Protonation of one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of water to reform the carbonyl, yielding a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer-Speier Esterification.
While cost-effective, the requirement for strong acid and potentially high temperatures makes this method less suitable for substrates with acid-labile functional groups.[1]
Steglich Esterification
For sensitive substrates, the Steglich esterification offers a significantly milder and more efficient alternative.[11][12] First described by Wolfgang Steglich in 1978, this method utilizes a coupling agent, typically N,N′-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature under neutral conditions.[11][13][14] This approach is particularly advantageous for converting sterically hindered or acid-labile substrates.[12][15]
Mechanism: The Steglich reaction avoids the need for strong acid activation.
-
The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[12]
-
The catalyst, DMAP, acts as a superior acyl transfer agent. It attacks the O-acylisourea to form a reactive acylpyridinium salt ("active ester").[12][13] This step is crucial as it prevents a common side reaction: the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[13][15]
-
The alcohol then reacts with the highly electrophilic acylpyridinium salt to form the desired ester.
-
The byproduct of this reaction is N,N′-dicyclohexylurea (DCU), a sparingly soluble solid that can typically be removed by filtration.
Caption: Mechanism of Steglich Esterification.
Comparative Analysis of Protocols
The choice of esterification method depends critically on the stability of the substrate, the scale of the reaction, and the desired purity of the final product.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄) | DMAP (catalytic) |
| Coupling Agent | None | DCC or EDC |
| Temperature | Reflux (often >80 °C)[16] | 0 °C to Room Temperature[13] |
| Solvent | Excess alcohol | Aprotic solvent (e.g., DCM, THF)[15] |
| Key Advantage | Low cost, simple reagents, ideal for large scale with robust substrates.[5] | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[11][15] |
| Key Disadvantage | Harsh conditions can degrade sensitive substrates; equilibrium-limited.[16][17] | Higher cost of reagents; formation of DCU byproduct requires careful purification.[18] |
| Suitability for Target | Potentially viable for simple, unhindered alcohols, but carries risk of cyclopropyl ring degradation. | Highly recommended due to mild, neutral conditions that preserve the substrate's integrity. |
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification (Example: Methyl Ester)
This protocol is best suited for simple, primary alcohols where the potential for side reactions is minimized.
Materials and Reagents:
-
2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq)
-
Anhydrous Methanol (MeOH) (serves as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask, add 2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (5 mol%) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[19]
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.[19]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[20][21]
Protocol 2: Steglich Esterification (Example: Ethyl Ester)
This is the recommended protocol for preserving the integrity of the 2-Cyclopropylthiophene-3-carboxylic acid scaffold.
Materials and Reagents:
-
2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (EtOH) (1.2 - 1.5 eq)
-
N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.[22]
-
Stir the solution and cool it to 0 °C in an ice bath.
-
Add DCC (1.1 eq) to the cold solution in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.[22]
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 3-6 hours.[14]
-
Monitor the reaction by TLC. Upon completion, filter off the precipitated DCU using a fritted funnel.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (to remove excess DMAP), water, and saturated NaHCO₃ solution.[22]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and DCU Removal: Traces of DCU can be difficult to remove as it may co-elute with the product during chromatography.[18]
-
Precipitation: Dissolve the crude product in a minimal amount of cold DCM and place it in a freezer (-20 °C) for several hours. The remaining DCU should precipitate and can be removed by filtration.[18]
-
Chromatography: If further purification is needed, flash column chromatography on silica gel is effective. Using a solvent system like hexanes/ethyl acetate will typically separate the desired ester from any remaining impurities.
General Experimental Workflow
The following diagram illustrates the general workflow from reaction setup to final product characterization, applicable to both protocols with minor variations in the workup stage.
Caption: General laboratory workflow for ester synthesis.
References
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Yasir, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized Synthesis and Simple Purification of 2,5‐Diamino‐thiophene‐3,4‐dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes.
-
ResearchGate. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Retrieved from [Link]
-
ACS Publications. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Esterification – Knowledge and References. Retrieved from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
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PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]
-
OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
-
CBU. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
UNT Digital Library. (n.d.). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPNENE CARBOXH.IC ACID. Retrieved from [Link]
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Application Notes & Protocols: A Framework for Developing Bioactive Scaffolds Functionalized with 2-Cyclopropylthiophene-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of materials science and biology has propelled tissue engineering to the forefront of regenerative medicine, with bioactive scaffolds serving as a cornerstone technology.[1] These scaffolds are not merely passive supports but are engineered to actively guide cellular processes and tissue genesis.[1][2] A key strategy for imbuing scaffolds with these properties is the incorporation of bioactive molecules.[3] Thiophene derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5] This document introduces 2-Cyclopropylthiophene-3-carboxylic acid as a novel, yet underexplored, candidate for scaffold functionalization. Its unique structure, featuring a potentially bioactive thiophene core and a readily available carboxylic acid handle for covalent attachment, makes it a compelling molecule for creating next-generation biomaterials.[6][7] This guide provides a comprehensive framework, including detailed protocols, for the synthesis of the parent molecule, its covalent immobilization onto polymer scaffolds, and a systematic, tiered approach for evaluating the resulting scaffold's biocompatibility and functional bioactivity.
Part 1: Synthesis and Characterization of 2-Cyclopropylthiophene-3-carboxylic Acid
Scientific Rationale: The synthesis and rigorous characterization of the bioactive molecule are paramount. Purity, identity, and stability of the functionalizing agent directly impact the reproducibility and interpretation of all subsequent biological data. The following protocols are adapted from established palladium-catalyzed cross-coupling reactions and standard saponification methods, which provide a reliable route to the target compound.[8]
Protocol 1.1: Synthesis of 2-Cyclopropylthiophene-3-carboxylic Acid
This two-step procedure first involves the synthesis of an ester precursor via Suzuki-Miyaura coupling, followed by saponification to yield the final carboxylic acid.[8]
Step 1: Suzuki-Miyaura Coupling for Methyl 2-cyclopropylthiophene-3-carboxylate
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromothiophene-3-carboxylate (1.0 eq), cyclopropylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a magnetic stir bar.
-
Add toluene and water (e.g., 10:1 ratio) to the flask.
-
In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and SPhos (0.02 eq). Add this catalyst mixture to the main reaction flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-cyclopropylthiophene-3-carboxylate.
Step 2: Saponification to 2-Cyclopropylthiophene-3-carboxylic Acid
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of 1M sodium hydroxide (NaOH, 2-3 eq) to the ester solution.
-
Stir the mixture at room temperature or gently heat to 40 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Cyclopropylthiophene-3-carboxylic acid as a solid.[8]
Protocol 1.2: Physicochemical Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation and purity | Signals corresponding to cyclopropyl protons, thiophene ring protons, and the carboxylic acid proton. |
| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms in the molecule. |
| FTIR | Functional group identification | Characteristic C=O stretch for the carboxylic acid (~1700 cm⁻¹), O-H stretch (~3000 cm⁻¹), and C-S vibrations. |
| HRMS | Exact mass determination | Measured mass should match the calculated molecular weight of C₈H₈O₂S. |
Part 2: Fabrication and Functionalization of Bioactive Scaffolds
Scientific Rationale: The choice of scaffold material and fabrication technique is critical for dictating the physical, mechanical, and biodegradable properties of the final construct.[9] Poly(lactic-co-glycolic acid) (PLGA) is a widely used, FDA-approved biodegradable polymer. Electrospinning is a versatile technique for producing nanofibrous scaffolds that mimic the architecture of the natural extracellular matrix (ECM).[10] The carboxylic acid group of our target molecule can be covalently coupled to amine-functionalized polymers or scaffolds using robust and well-documented carbodiimide (EDC/NHS) chemistry, ensuring stable immobilization and preventing premature leaching of the bioactive component.[6]
Protocol 2.1: Covalent Immobilization via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group for reaction with primary amines on a polymer backbone or a surface-modified scaffold.
-
Preparation: Dissolve 2-Cyclopropylthiophene-3-carboxylic acid (1.5 eq) in an anhydrous organic solvent (e.g., Dimethylformamide, DMF).
-
Activation: Add N-Hydroxysuccinimide (NHS, 1.5 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 2.0 eq) to the solution. Stir under an inert atmosphere at room temperature for 4-6 hours to form the NHS-ester.
-
Coupling: In a separate vessel, dissolve the amine-containing polymer (e.g., aminated PLGA or chitosan, 1.0 eq of amine groups) in a suitable buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.4).
-
Reaction: Add the activated NHS-ester solution dropwise to the polymer solution. Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
Purification: Purify the functionalized polymer by dialysis against deionized water for 3-5 days to remove unreacted reagents and byproducts.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the solid, functionalized polymer, which is now ready for scaffold fabrication.
Protocol 2.2: Scaffold Fabrication via Electrospinning
-
Prepare a polymer solution by dissolving the functionalized polymer (from Protocol 2.1) in a suitable solvent system (e.g., 10-20% w/v in hexafluoroisopropanol, HFIP).
-
Load the solution into a plastic syringe fitted with a blunt-tipped metal needle (e.g., 22-gauge).
-
Mount the syringe on a syringe pump and set a constant flow rate (e.g., 0.5-1.5 mL/hr).
-
Apply a high voltage (e.g., 15-25 kV) between the needle tip and a grounded collector (e.g., a flat metal plate or rotating mandrel) positioned at a specific distance (e.g., 15-25 cm).
-
Initiate the syringe pump to eject the polymer solution. A stable Taylor cone should form at the needle tip, from which a polymer jet travels to the collector, forming a non-woven fibrous mat.
-
Continue the process until a scaffold of the desired thickness is obtained.
-
Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.
-
Sterilize the scaffolds (e.g., using ethylene oxide or UV irradiation) before cell culture experiments.
Protocol 2.3: Scaffold Characterization
| Parameter | Method | Purpose | Control Group |
| Morphology | Scanning Electron Microscopy (SEM) | To visualize fiber diameter, pore size, and interconnectivity.[11] | Unfunctionalized polymer scaffold |
| Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of the thiophene moiety on the scaffold surface. | Unfunctionalized polymer scaffold |
| Wettability | Contact Angle Measurement | To assess changes in surface hydrophilicity, which affects cell attachment. | Unfunctionalized polymer scaffold |
| Mechanical Properties | Uniaxial Tensile Testing | To determine Young's modulus, ultimate tensile strength, and elongation at break.[9] | Unfunctionalized polymer scaffold |
Part 3: In Vitro Evaluation of Scaffold Bioactivity
Scientific Rationale: A tiered testing strategy is essential for a comprehensive and resource-efficient evaluation. The initial tier focuses on fundamental biocompatibility to ensure the material is not cytotoxic.[12] Subsequent tiers investigate specific, hypothesis-driven functionalities based on the known biological activities of the thiophene chemical class, such as osteoinduction, angiogenesis, and immunomodulation.[13][14][15]
Tier 1: Biocompatibility Assessment
Protocol 3.1: Cell Viability/Metabolic Activity (MTT Assay)
-
Place sterile scaffold samples into a 96-well tissue culture plate.
-
Seed a relevant cell line (e.g., human Mesenchymal Stem Cells, hMSCs) directly onto the scaffolds at a density of 1 x 10⁴ cells per well. Include control wells with cells only (no scaffold) and unfunctionalized scaffolds.
-
Culture the cells for 1, 3, and 7 days.
-
At each time point, add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO or isopropanol to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[16]
Protocol 3.2: Live/Dead Viability/Cytotoxicity Assay
-
Culture cells on scaffolds as described in Protocol 3.1 for 3 days.
-
Wash the scaffolds gently with PBS.
-
Incubate the scaffolds with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for 30 minutes at 37°C.
-
Image the scaffolds using a fluorescence microscope. A high ratio of green to red cells indicates good biocompatibility.[17]
Tier 2A: Osteogenic Potential
Protocol 3.3: Alkaline Phosphatase (ALP) Activity Assay
-
Culture hMSCs on scaffolds in osteogenic differentiation medium for 7 and 14 days.
-
At each time point, lyse the cells on the scaffolds using a lysis buffer (e.g., 0.1% Triton X-100).
-
Use a commercial p-nitrophenyl phosphate (pNPP) colorimetric assay kit to measure ALP activity in the cell lysate, following the manufacturer's instructions.
-
Normalize the ALP activity to the total protein content (measured by BCA or Bradford assay) in each sample. An increase in ALP activity indicates early osteogenic differentiation.[13]
Protocol 3.4: Alizarin Red S (ARS) Staining for Mineralization
-
Culture hMSCs on scaffolds in osteogenic differentiation medium for 21 and 28 days.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Image the scaffolds to visualize calcium deposits (stained red-orange).
-
For quantification, destain the scaffolds using a 10% cetylpyridinium chloride solution and measure the absorbance of the solution at 562 nm.[18]
Tier 2B: Angiogenic Potential
Protocol 3.7: Chick Chorioallantoic Membrane (CAM) Assay
-
Use fertilized chicken eggs, incubated for 9-10 days.
-
Create a small window in the eggshell to expose the CAM.
-
Place small, sterile pieces of the functionalized scaffold (and unfunctionalized controls) directly onto the CAM surface.
-
Seal the window with tape and re-incubate the eggs for another 3-4 days.
-
At the end of the incubation, acquire images of the area around the scaffolds.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the scaffold or by measuring vessel density using image analysis software (e.g., ImageJ).[14][19]
Tier 2C: Anti-inflammatory Response
Protocol 3.8: Macrophage Cytokine Analysis
-
Seed macrophages (e.g., RAW 264.7 cell line) onto the scaffolds in a 24-well plate.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include non-stimulated controls.
-
After 24 hours of culture, collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using commercial ELISA kits.[17] A reduction in pro-inflammatory cytokines relative to the control scaffold would suggest an anti-inflammatory effect.
References
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SAS Publishers. A review on bioscaffolds for tissue engineering application. Available from: [Link]
-
Taylor & Francis Online. (2014). Bioactive composite materials for tissue engineering scaffolds. Available from: [Link]
-
Exploration. (2024). Bioactive scaffolds for tissue engineering: A review of decellularized extracellular matrix applications and innovations. Available from: [Link]
-
National Institutes of Health (NIH). (2016). Bioactive polymeric scaffolds for tissue engineering. Available from: [Link]
-
ResearchGate. (2025). A review on bioactive scaffolds in biomedical engineering: Functionalization with nanoparticles and biomolecules. Available from: [Link]
-
Fabrication and In-Situ Cross-linking of Carboxylic Acid-Functionalized Poly(ester amide) Scaffolds for Tissue Engineering. Available from: [Link]
-
ResearchGate. (2023). In vitro biocompatibility tests of the scaffolds. Available from: [Link]
-
National Institutes of Health (NIH). (2019). In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regeneration. Available from: [Link]
-
In vitro cytocompatibility evaluation of collagen based scaffolds using human endothelial progenitor cells for vascular tissue engineering. Available from: [Link]
-
MDPI. (2025). Osteogenic Differentiation in Chitosan-Based Scaffolds via P28 and VEGF Delivery. Available from: [Link]
-
ResearchGate. (2025). Fabrication and characterization of carboxylated starch-chitosan bioactive scaffold for bone regeneration. Available from: [Link]
-
ResearchGate. Angiogenesis tested for various scaffolds using CAM assay. Available from: [Link]
-
National Institutes of Health (NIH). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]
-
Blood Journal. (2011). Engineering pro-angiogenic peptides using stable, disulfide-rich cyclic scaffolds. Available from: [Link]
-
MDPI. (2025). Hydroxyapatite Scaffold and Bioactive Factor Combination as a Tool to Improve Osteogenesis, In Vitro and In Vivo Experiments Using Phage Display Technology. Available from: [Link]
-
The Role of Thiophene Derivatives in Modern Drug Discovery. Available from: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Available from: [Link]
-
National Institutes of Health (NIH). Approaches for building bioactive elements into synthetic scaffolds for bone tissue engineering. Available from: [Link]
-
ACS Publications. (2022). Additive Manufactured Scaffolds for Bone Tissue Engineering: Physical Characterization of Thermoplastic Composites with Functional Fillers. Available from: [Link]
-
PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available from: [Link]
-
MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available from: [Link]
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reduction of 2-Cyclopropylthiophene-3-carboxylic acid to alcohols
Application Note: Chemoselective Reduction of 2-Cyclopropylthiophene-3-carboxylic Acid
Executive Summary
This guide details the reduction of 2-Cyclopropylthiophene-3-carboxylic acid (CAS: N/A for specific acid, widely cited as intermediate) to (2-Cyclopropylthiophen-3-yl)methanol .[1] This transformation is a critical step in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors (e.g., Filibuvir analogs) and other antiviral scaffolds.
The primary challenge lies in the chemoselectivity required to reduce the carboxylic acid without compromising the strained cyclopropyl ring (susceptible to acid-catalyzed opening) or poisoning the catalyst with the thiophene sulfur . This note presents two validated protocols:
-
Method A (Lithium Aluminum Hydride): The "Gold Standard" for laboratory-scale synthesis, offering high yields.[1]
-
Method B (Mixed Anhydride/NaBH₄): A scalable, non-pyrophoric alternative suitable for process chemistry.[1]
Chemical Context & Rationale
Substrate Analysis
-
Target Moiety: Carboxylic Acid (
).[1] -
Sensitive Motif 1 (Cyclopropyl): High ring strain (
27.5 kcal/mol).[1] Stable to bases/nucleophiles (LAH, NaBH₄) but prone to ring-opening under acidic conditions or catalytic hydrogenation (hydrogenolysis).[1] -
Sensitive Motif 2 (Thiophene): The sulfur atom acts as a catalyst poison for many transition metals (Pd, Pt), making catalytic hydrogenation difficult.[1] Thiophenes are generally stable to hydride reductions.
Reaction Pathway & Mechanism
The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[2][3]
Caption: General reaction pathway for hydride reduction of the thiophene carboxylic acid.
Method A: Lithium Aluminum Hydride (LAH) Reduction
Best for: Laboratory scale (<10g), high throughput, rapid conversion.[1]
Reagents & Materials
-
Substrate: 2-Cyclopropylthiophene-3-carboxylic acid (1.0 eq).
-
Reductant: LiAlH₄ (Lithium Aluminum Hydride), 2.4 M in THF or powder (1.5 - 2.0 eq).[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran), stabilized.[1]
-
Quench: Sodium Sulfate Decahydrate (
) or Fieser Reagents.[1]
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with
. -
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the RBF and cool to 0°C using an ice bath.
-
LAH Addition: Carefully add LiAlH₄ (1.5 eq) to the cold THF. Caution: Exothermic. Stir for 15 minutes.
-
Substrate Addition: Dissolve the carboxylic acid in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). If conversion is slow (check TLC/LCMS), heat to mild reflux (60°C) for 1-2 hours.
-
Checkpoint: The cyclopropyl ring is stable at reflux in basic THF.
-
-
Fieser Workup (Critical): Cool back to 0°C. Quench carefully to avoid aluminum emulsions (which trap thiophene products). For
grams of LAH used, add sequentially:- mL water (slowly).[1]
- mL 15% NaOH solution.
- mL water.
-
Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms. Filter through a Celite pad.[5] Wash cake with diethyl ether.
-
Purification: Concentrate filtrate. The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).[1][5]
Method B: Mixed Anhydride Reduction (NaBH₄)
Best for: Scale-up (>50g), safety-critical environments, avoiding pyrophorics.[1]
Reagents
-
Activator: Isobutyl chloroformate (1.1 eq).[1]
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 eq).[1]
-
Reductant: Sodium Borohydride (
) (2.5 eq).[1] -
Solvent: THF and Water.
Step-by-Step Protocol
-
Activation: Dissolve the carboxylic acid (1.0 eq) and NMM (1.1 eq) in THF at -10°C (salt/ice bath).
-
Anhydride Formation: Add isobutyl chloroformate (1.1 eq) dropwise.[1] Stir at -10°C for 30 minutes. A white precipitate (NMM[1]·HCl) will form.[1]
-
Filtration (Optional): For cleaner reactions, filter off the amine salt rapidly under cold inert gas. For one-pot procedures, proceed to step 4.
-
Reduction: Prepare a solution of
(2.5 eq) in water (minimal volume). Add this solution to the mixed anhydride mixture at 0°C. -
Quench: After 1 hour, quench with saturated
solution. -
Isolation: Extract with Ethyl Acetate (x3).[1][2] Wash organic layer with brine, dry over
, and concentrate.[2][8]
Comparative Analysis & Troubleshooting
Data Summary Table
| Feature | Method A: LAH | Method B: Mixed Anhydride |
| Yield | 85 - 95% | 75 - 85% |
| Reaction Time | 2 - 4 Hours | 3 - 6 Hours |
| Safety Profile | High Risk (Pyrophoric, H2 gen) | Moderate Risk (Chloroformate toxicity) |
| Cyclopropyl Stability | Excellent (Basic conditions) | Good (Avoid acidic quench) |
| Scale Suitability | < 50g | > 50g / Pilot Plant |
| Impurity Profile | Aluminum salts (emulsion risk) | Carbonate byproducts |
Decision Logic for Process Selection
Caption: Decision matrix for selecting the optimal reduction protocol based on scale and safety constraints.
Analytical Specifications
To validate the product (2-Cyclopropylthiophen-3-yl)methanol :
-
1H NMR (CDCl3, 400 MHz):
-
Cyclopropyl: Look for multiplets at
0.7–1.1 ppm (4H) and the methine proton at ~2.0–2.3 ppm.[1] -
Hydroxymethyl: Appearance of a singlet or doublet (if coupling to OH) at
4.5–4.7 ppm ( -OH).[1] -
Thiophene: Two doublets at
6.9–7.3 ppm (C4-H and C5-H).[1] -
Validation: Disappearance of the broad carboxylic acid singlet (
>11 ppm).
-
-
Mass Spectrometry (ESI+):
References
-
Patent Context for Thiophene-Cyclopropyl Inhibitors
-
Beaulieu, P. L., et al. (2004).[1] Nucleoside and Non-Nucleoside Inhibitors of the HCV NS5B Polymerase. WO2004052885.
- Relevance: Describes the synthesis of similar cyclopropyl-thiophene intermedi
-
-
General Protocol for Carboxylic Acid Reduction (LAH)
-
Mixed Anhydride Reduction Methodology
-
Cyclopropyl Group Stability
-
Wong, H. N. C., et al. (1989).[1] Cyclopropane Chemistry. Chemical Reviews. (Verifies stability of cyclopropyl rings to basic hydride reduction).
-
Sources
- 1. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP0024588A1 - Process for the preparation of substituted cyclopropyl carboxylic acid-(alpha-cyano-3-phenoxy-benzyl) esters - Google Patents [patents.google.com]
- 7. US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
metal-catalyzed cross-coupling involving 2-Cyclopropylthiophene-3-carboxylic acid
Application Note: Strategic Cross-Coupling Methodologies for 2-Cyclopropylthiophene-3-carboxylic Acid
Executive Summary & Strategic Analysis
2-Cyclopropylthiophene-3-carboxylic acid is a high-value pharmacophore, particularly in the development of kinase inhibitors and GPCR modulators. The cyclopropyl group acts as a metabolic blocker and a steric wedge, while the carboxylic acid serves as a versatile handle for further elaboration.
However, this scaffold presents unique synthetic challenges:
-
Steric Congestion: The bulk of the C2-cyclopropyl group hinders coordination at the C3-carboxylate, affecting catalyst binding.
-
Regioselectivity Conflicts: The thiophene ring naturally favors electrophilic substitution at C5 (
-position). However, the C3-carboxylic acid directs metalation to C2 (blocked) or C4 ( -position). -
Cyclopropyl Stability: While robust, the strained ring is susceptible to ring-opening under harsh Lewis acidic conditions or extreme temperatures (
), often required for classical decarboxylation.
This guide details three distinct protocols to overcome these hurdles, offering regiodivergent access to C4-arylated, C5-arylated, and Decarboxylative Biaryl products.
Decision Matrix: Selecting the Right Protocol
Before initiating experimentation, select the protocol based on your structural target:
| Target Modification | Methodology | Key Catalyst System | Primary Challenge |
| Replace -COOH with -Ar | Protocol A: Decarboxylative Cross-Coupling | Pd(acac) | High temp vs. Ring stability |
| Keep -COOH, Arylate C4 | Protocol B: Directed C-H Activation | [RhCp*Cl | Overriding C5 preference |
| Keep -COOH, Arylate C5 | Protocol C: Electrophilic Halogenation + Suzuki | NBS | Regioselectivity control |
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available from the core scaffold.
Figure 1: Regiodivergent synthetic pathways for 2-cyclopropylthiophene-3-carboxylic acid.
Detailed Experimental Protocols
Protocol A: Decarboxylative Cross-Coupling (Biaryl Synthesis)
Objective: Replace the C3-carboxylic acid with an aryl group (Ar-X) to form a biaryl system, utilizing the "Gooßen" type dual-catalysis but optimized for lower temperatures to preserve the cyclopropyl ring.
Mechanistic Insight: This reaction relies on a Pd/Cu synergistic cycle. The Cu(I) species facilitates decarboxylation to form an organocopper intermediate, which then transmetallates to the Pd(II)-aryl species.
Reagents:
-
Substrate: 2-Cyclopropylthiophene-3-carboxylic acid (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv) (Note: Aryl iodides allow lower temps than bromides).
-
Catalysts: Pd(acac)
(2 mol%), CuCO Cu(OH) (basic copper carbonate, 5 mol%). -
Ligand: 1,10-Phenanthroline (10 mol%).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline (10:1 ratio).
-
Water Scavenger: 4Å Molecular Sieves (Activated).
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction tube equipped with a magnetic stir bar. Cool under Argon.
-
Loading: Add the carboxylic acid (1.0 mmol), Pd(acac)
(6 mg), Cu catalyst (11 mg), and 1,10-phenanthroline (18 mg). -
Solvent Addition: Add NMP (3 mL) and Quinoline (0.3 mL). The quinoline acts as a high-boiling base/ligand to stabilize the Cu-intermediate.
-
Degassing: Critical Step. Sparge with Argon for 15 minutes. Oxygen poisons the Cu-catalytic cycle.
-
Reaction: Add the Aryl Iodide. Heat the mixture to 140 °C (oil bath).
-
Note: Standard protocols use 160 °C. We limit to 140 °C to protect the cyclopropyl group. If conversion is low after 6h, consider Microwave irradiation (150 °C for 30 min) to minimize thermal exposure time.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove pyridine/quinoline) and brine. Dry over Na
SO . -
Purification: Silica gel chromatography.
Protocol B: Carboxyl-Directed C-H Arylation (C4-Selective)
Objective: Install an aryl group at the C4 position, utilizing the carboxylic acid as a Directing Group (DG).
Mechanistic Insight: Rhodium(III) catalysts coordinate to the carboxylate, forming a metallacycle. The steric bulk of the cyclopropyl group at C2 forces the Rh center to activate the C-H bond at C4 (beta-position), overriding the natural electronic preference for C5.
Reagents:
-
Catalyst: [RhCp*Cl
] (Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%). -
Additive: AgSbF
(10 mol%) (Activates the Rh catalyst by removing Cl). -
Oxidant: Ag
CO (1.0 equiv) or Cu(OAc) (2.0 equiv). -
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Solvent:
-Amyl alcohol or DCE (1,2-Dichloroethane).
Step-by-Step Procedure:
-
Activation: In a glovebox or under Argon, mix [RhCp*Cl
] and AgSbF in the solvent for 10 mins to generate the active cationic Rh(III) species. -
Substrate Addition: Add 2-cyclopropylthiophene-3-carboxylic acid (0.5 mmol), Aryl Iodide, and Ag
CO . -
Reaction: Seal the tube and heat to 100–110 °C for 16 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Rinse with DCM.
-
Acid Recovery: The product will still be a carboxylic acid. Perform an acid-base extraction (Extract with sat. NaHCO
, wash organics, acidify aqueous layer with HCl, extract back into EtOAc) to purify.
Visualizing the Rh(III) Cycle:
Figure 2: Simplified Rh(III) catalytic cycle for carboxyl-directed C-H activation.
Protocol C: Regioselective C5-Functionalization (Electronic Control)
Objective: Functionalize the C5 position. Since the C3-acid directs to C4, we rely on the natural electron richness of the thiophene ring (C5 > C4) using electrophilic aromatic substitution.
Step-by-Step Procedure:
-
Protection (Recommended): Convert the acid to a methyl ester (MeOH, H
SO , Reflux) to prevent decarboxylation and improve solubility. -
Bromination: Treat the ester with NBS (N-Bromosuccinimide) in DMF at 0 °C
RT.-
Selectivity: The cyclopropyl at C2 and Ester at C3 direct the electrophile to C5 due to steric clearance and electronic activation by the sulfur atom.
-
-
Suzuki Coupling:
-
Reagents: C5-Bromo-ester, Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl
(3 mol%), K CO (2M aq). -
Solvent: Dioxane/Water (4:1).
-
Temp: 80 °C. (Mild conditions preserve the cyclopropyl ring).
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Ring Opening | Acidic conditions or T > 150°C | Switch to Protocol A (lower temp variant) or Protocol C (neutral). Avoid AlCl |
| Low Yield (Protocol A) | Catalyst poisoning by O | Increase degassing time. Ensure Cu catalyst is fresh (green, not black). |
| Regio-mixing (Protocol B) | Competition between C4/C5 | Switch solvent to |
| Protodecarboxylation | Instability of free acid | Convert to ester immediately if the acid is not required for the next step. |
References
-
Decarboxylative Cross-Coupling (Mechanistic Foundation)
- Gooßen, L. J., et al. "Synthesis of Biaryls via Catalytic Decarboxylative Coupling." Science, 2006, 313, 662–664.
-
C-H Activation of Thiophenes (Directing Groups)
-
Forgione, P., & Bilodeau, F. "Heteroaromatic Decarboxylative Biaryl Synthesis."[1] Journal of the American Chemical Society, 2006 , 128(35), 11350–11351.
-
-
Rh(III)
- Ueura, K., Satoh, T., & Miura, M. "Rhodium-Catalyzed Oxidative Coupling of Benzoic Acids with Alkynes and Alkenes." Journal of Organic Chemistry, 2007, 72(14), 5362–5367.
-
Stability of Cyclopropylthiophenes
-
Gagnon, A., et al. "Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides."[2] Journal of Organic Chemistry, 2008 , 73(9), 3452–3459. (Demonstrates stability of cyclopropyl-thiophene bond at 90°C).
-
Sources
Troubleshooting & Optimization
purification methods for crude 2-Cyclopropylthiophene-3-carboxylic acid
Technical Support Center: Purification of 2-Cyclopropylthiophene-3-carboxylic Acid
Case Reference: #PUR-2CT3CA
Diagnostic & Triage: Before You Begin
Welcome to the technical support hub. Synthesis of 2-Cyclopropylthiophene-3-carboxylic acid (CAS: 2104675-28-5) often involves Suzuki-Miyaura cross-coupling, which introduces specific impurity profiles (protodeboronation byproducts, homocoupling species, and palladium residues).
Assess your crude material against these criteria:
-
Appearance: Pure material is typically a white to off-white solid. A dark brown/black color indicates significant Pd contamination or polymerization.
-
Solubility: The compound should be soluble in Ethanol, Ethyl Acetate (EtOAc), and aqueous base (pH > 9). It is sparingly soluble in water at neutral pH and insoluble in Hexanes/Heptane.
-
Common Impurities:
-
Thiophene-3-carboxylic acid (Protodeboronation byproduct).
-
Cyclopropylboronic acid (Unreacted reagent).
-
Palladium black (Catalyst residue).[1]
-
Core Purification Protocols
Protocol A: Acid-Base Extraction (The "Workhorse" Method)
Best for: Removing non-acidic impurities (homocoupling products, ligands) and inorganic salts.
Theory: The carboxylic acid moiety (pKa ≈ 4.0–4.5) allows reversible solubility in aqueous base, while neutral organic impurities remain in the organic phase.
Step-by-Step:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
-
Base Extraction:
-
Extract the organic layer 2x with 1M NaOH or Sat. NaHCO₃ .
-
Critical: The product is now in the Aqueous Layer .
-
Discard the organic layer (contains neutral impurities).
-
-
Washing: Wash the combined aqueous extracts once with fresh EtOAc to remove trapped organics.
-
Acidification & Precipitation:
-
Cool the aqueous layer to 0–5°C.
-
Slowly acidify with 1M HCl to pH ~2. The product should precipitate as a solid.
-
Note: If oiling occurs, extract the acidified aqueous layer with fresh EtOAc, dry over Na₂SO₄, and concentrate.
-
Protocol B: Recrystallization (The "Polishing" Method)
Best for: Removing trace structural analogs and improving crystal habit.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Notes |
|---|---|---|
| Ethanol / Water | 1:1 to 1:3 | Dissolve in hot EtOH, add hot water until cloudy, cool slowly. |
| EtOAc / Heptane | 1:2 to 1:4 | Dissolve in minimal hot EtOAc, add Heptane. Good for removing non-polar impurities. |
| Toluene | Pure | Requires heating to ~80°C. Good for removing polar tars. |
Procedure (EtOH/Water):
-
Dissolve crude acid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent cloudiness appears.
-
Add one drop of Ethanol to clear the solution.
-
Allow to cool to room temperature undisturbed, then move to 4°C (fridge).
-
Filter crystals and wash with cold 20% EtOH/Water.
Protocol C: Flash Chromatography (The "Fixer")
Best for: Complex mixtures where extraction failed.
-
Stationary Phase: Silica Gel (Acid-washed recommended but not strictly necessary).
-
Mobile Phase: Hexanes : Ethyl Acetate + 1% Acetic Acid .
-
Gradient: Start 95:5 (Hex:EtOAc) → Ramp to 60:40.
-
-
Why Acetic Acid? It suppresses the ionization of the carboxylic acid on the silica surface, preventing "streaking" and peak tailing.
Decision Logic & Workflow
The following diagram illustrates the decision process for purifying this specific thiophene derivative.
Figure 1: Purification decision tree for 2-Cyclopropylthiophene-3-carboxylic acid.
Troubleshooting & FAQs
Q: The product "oils out" during recrystallization instead of crystallizing.
-
Cause: The solution may be too concentrated, or the solvent polarity gap is too wide.
-
Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. Alternatively, switch to a single-solvent system (e.g., Toluene) or scratch the glass surface to induce nucleation.
Q: My product is black/brown even after extraction.
-
Cause: Palladium contamination.
-
Fix: Dissolve the material in hot Ethanol or EtOAc and treat with Activated Charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes. Filter through Celite® before crystallization.
Q: I see a spot on TLC that trails/streaks.
-
Cause: The carboxylic acid group is interacting with the silica.
-
Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent. This ensures the acid remains protonated and moves as a tight band.
Q: What is the expected pKa?
-
Insight: While specific experimental data for the cyclopropyl derivative is sparse, Thiophene-3-carboxylic acid has a pKa of ~4.1 [1]. The cyclopropyl group is weakly electron-donating, likely keeping the pKa in the 4.1–4.5 range. Ensure your aqueous extraction pH is >9 to fully deprotonate it.
References
-
PubChem. (n.d.). Thiophene-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines. Retrieved October 26, 2023, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved October 26, 2023, from [Link]
Sources
preventing cyclopropyl ring opening in 2-Cyclopropylthiophene-3-carboxylic acid
Executive Summary: The Stability Paradox
You are likely working with 2-Cyclopropylthiophene-3-carboxylic acid as a scaffold for drug discovery. While the cyclopropyl group is a prized bioisostere for isopropyl or ethyl groups (improving metabolic stability and potency), it introduces significant synthetic fragility.
The Core Issue: This molecule is a Donor-Acceptor Cyclopropane (DAC) system.[1]
-
Donor: The electron-rich thiophene ring (C2 position).
-
Acceptor: The electron-withdrawing carboxylic acid (C3 position).
-
Result: The C1-C2 bond of the cyclopropane ring is highly polarized.[2][3] Under acidic conditions, the thiophene ring stabilizes the developing positive charge, dramatically lowering the activation energy for ring opening.
This guide provides the protocols required to navigate this instability, focusing on pH control , catalyst selection , and purification hygiene .
Mechanism of Failure: Acid-Catalyzed Ring Opening
Understanding the mechanism is the only way to prevent it. The failure mode is almost exclusively acid-catalyzed homoallylic rearrangement or nucleophilic capture .
The Pathway to Degradation
When exposed to Brønsted or Lewis acids, the cyclopropyl ring protonates. Because the thiophene is electron-rich, it stabilizes the resulting carbocation, driving the equilibrium toward the open-chain form.
Figure 1: The acid-catalyzed decomposition pathway. The electron-donating nature of thiophene facilitates C-C bond cleavage.
Critical Protocols: Synthesis & Handling
Workflow A: Ester Hydrolysis (The Danger Zone)
The most common point of failure is converting the ester precursor to the carboxylic acid. Never use acid hydrolysis (e.g., HCl/AcOH) .
| Parameter | DO NOT USE (High Risk) | RECOMMENDED (Safe Protocol) |
| Reagent | HCl, H₂SO₄, TFA | LiOH (2-3 eq) or NaOH |
| Solvent | Water/AcOH, Dioxane/HCl | THF/Water (3:1) or MeOH/Water |
| Temperature | Reflux (>60°C) | Room Temp to 40°C |
| Quench | Acidify to pH 1 | Careful Adjustment to pH 4-5 |
Optimized Saponification Protocol
-
Dissolve the ester (1.0 eq) in THF:Water (3:1) . Note: Avoid MeOH if transesterification is a risk, though usually acceptable.
-
Add LiOH·H₂O (2.5 eq) in one portion.
-
Stir at 25°C and monitor by LCMS.
-
Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 50°C.
-
-
Workup (CRITICAL):
-
Cool to 0°C.
-
Slowly add 1M HCl or Citric Acid solution dropwise.
-
STOP adding acid when pH reaches 4.0–5.0. Do not go to pH 1. The carboxylic acid will precipitate or extract into organic solvent (EtOAc) at pH 4.5 due to the lipophilicity of the thiophene.
-
Reasoning: Strong acidic environments (pH < 2) will trigger the mechanism in Figure 1 during the extraction phase.
-
Workflow B: Cross-Coupling (Suzuki-Miyaura)
If you are building the molecule, install the cyclopropyl group via Suzuki coupling rather than trying to cyclopropanate a thiophene alkene (which often fails due to thiophene poisoning catalysts).
-
Substrates: 2-Bromo-3-thiophenecarboxylic acid ester + Cyclopropylboronic acid.
-
Catalyst: Pd(OAc)₂ with SPhos or XPhos. Phosphine-rich ligands protect the Pd from sulfur poisoning.
-
Base: K₃PO₄ (Anhydrous). Avoid carbonate bases if they are too weak to promote transmetallation in sterically crowded ortho-systems.
Troubleshooting: Purification & Storage
Issue: "My compound decomposed on the column."
Cause: Standard silica gel is slightly acidic (pH 6.0–6.5) and possesses active hydroxyl sites that can catalyze ring opening of sensitive DACs.
Solution: Neutralize the Stationary Phase You must passivate the silica gel before purification.
Protocol: Triethylamine (Et₃N) Passivation
-
Slurry Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).[4] Add 1% v/v Triethylamine .
-
Column Pre-treatment: Flush the silica column with 2–3 column volumes of this Et₃N-spiked solvent.
-
Elution: Run your purification using the standard solvent system (the Et₃N is usually not needed in the run buffer if the column is pre-treated, but keeping 0.1% Et₃N ensures safety).
-
Evaporation: Rotovap at <40°C. Et₃N is volatile and will be removed.
Issue: "The NMR shows alkene signals after storage."
Cause: Auto-catalytic decomposition. Trace acid impurities from the workup catalyze the degradation of the bulk material.
Storage Guidelines:
-
State: Store as a solid, not in solution.
-
Temp: -20°C.
-
Stabilizer: If the compound is an intermediate, store it as the carboxylate salt (e.g., Sodium salt) rather than the free acid. The salt is immune to the acid-catalyzed ring opening mechanism. Re-acidify only immediately before the next step.
Diagnostic Decision Tree
Use this logic flow to determine the cause of impurities.
Figure 2: Diagnostic flowchart for identifying degradation pathways.
Frequently Asked Questions (FAQ)
Q: Can I use hydrogenation (H₂/Pd-C) to reduce a nitro group elsewhere on the molecule? A: Proceed with extreme caution. Cyclopropyl groups, especially those conjugated to aromatics, can undergo hydrogenolysis (ring opening to a propyl group) under standard hydrogenation conditions.
-
Alternative: Use chemoselective reductions like Fe/NH₄Cl , SnCl₂ , or Zn/AcOH (if the acid is tolerated) to reduce nitro groups without touching the cyclopropane.
Q: I see a "doublet of doublets" at 6.0–7.0 ppm in my proton NMR. What is this? A: This is the signature of the ring-opened alkene . If the cyclopropane ring opens, you generate a propenyl chain. The vinylic protons will appear in the alkene region (5.0–7.0 ppm). Intact cyclopropyl protons should appear upfield (0.6–1.2 ppm).
Q: Can I make the acyl chloride of this acid using Thionyl Chloride (SOCl₂)? A: Risk High. SOCl₂ produces HCl as a byproduct. The high concentration of HCl and heat will likely open the ring.
-
Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride with catalytic DMF in DCM at 0°C, and include a base scavenger like Pyridine or 2,6-Lutidine in the reaction mixture to neutralize HCl instantly.
References
-
Gansäuer, A., & Telo, J. P. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. National Institutes of Health (PMC).
-
Rappoport, Z. (Ed.).[5] (1987). The Chemistry of the Cyclopropyl Group. Wiley.[5] (Fundamental text on cyclopropyl strain and reactivity).
-
Charette, A. B. (2020).[4][6] Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. (Covers Lewis Acid mechanisms).[1][2]
-
BenchChem Technical Support. (2025). Preventing ring-opening of cyclopropyl ketones and derivatives.
-
Sigma-Aldrich. (2024). Product Specification: 2-(Cyclopropyl)thiophene-3-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 2-Cyclopropylthiophene-3-carboxylic Acid Recrystallization
Welcome to the technical support center for the purification of 2-Cyclopropylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common challenges and provide solutions grounded in chemical principles and extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 2-Cyclopropylthiophene-3-carboxylic acid?
A1: An ideal recrystallization solvent should meet several key criteria.[1][2][3] The compound of interest, 2-Cyclopropylthiophene-3-carboxylic acid, should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures.[1][2][3] Conversely, any impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] The solvent must be chemically inert, meaning it does not react with the compound being purified.[4][5] Additionally, a relatively low boiling point is desirable for easy removal from the purified crystals.[4][6] Safety, cost, and environmental impact are also important considerations.[4][5]
Q2: How do I select a starting solvent for the recrystallization of 2-Cyclopropylthiophene-3-carboxylic acid?
A2: The principle of "like dissolves like" is a good starting point.[6] 2-Cyclopropylthiophene-3-carboxylic acid is a polar molecule due to the carboxylic acid group. Therefore, polar solvents are more likely to be suitable.[4] A systematic approach involves testing the solubility of a small amount of the crude solid in various solvents at room temperature and then upon heating.[3][4] Solvents that dissolve the compound easily at room temperature are generally unsuitable.[7] If a single solvent doesn't provide the desired solubility profile, a two-solvent (or mixed-solvent) system can be employed.[1][6]
Q3: What is a two-solvent recrystallization, and when should I use it?
A3: A two-solvent recrystallization is used when no single solvent meets the ideal criteria.[1] This method involves a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1][8] The crude compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).[9] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] Common solvent pairs often consist of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane.[3][4]
Q4: My purified 2-Cyclopropylthiophene-3-carboxylic acid appears as an oil instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10] This often happens if the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can reheat the solution to dissolve the oil and then add more solvent to lower the saturation point.[11] Alternatively, selecting a solvent with a lower boiling point can be effective.[11] Slowing the cooling process can also favor crystal formation over oiling.[10] If these methods fail, purification by another technique, such as column chromatography, may be necessary.[10]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of 2-Cyclopropylthiophene-3-carboxylic acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated. 2. The solution is supersaturated, and nucleation has not initiated.[10] 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Heat the solution to evaporate some of the solvent, then allow it to cool again.[11][12] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[10][12][13] 3. Consider a different solvent or a mixed-solvent system. |
| The recrystallized product is still impure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively separate the compound from the impurities.[11] | 1. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[11] 2. Re-evaluate the solvent choice. The impurities should be either very soluble or nearly insoluble in the chosen solvent. |
| Low recovery of the purified compound. | 1. Too much solvent was used during the initial dissolution.[13] 2. Premature crystallization occurred during hot filtration. 3. A significant amount of product remains dissolved in the mother liquor. 4. The crystals were washed with too much cold solvent or the solvent was not sufficiently cold.[13] | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][13] 2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[11] 3. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[1] 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[13] |
| Crystals form in the funnel during hot filtration. | 1. The solution cooled too quickly in the funnel. 2. The filtration apparatus was at room temperature. | 1. Use a stemless or short-stemmed funnel to reduce the surface area for cooling. 2. Pre-heat the funnel and the receiving flask with hot solvent before filtration.[11] |
III. Experimental Protocols
A. Single-Solvent Recrystallization Protocol
-
Solvent Selection: Place a small amount (10-20 mg) of crude 2-Cyclopropylthiophene-3-carboxylic acid into a test tube. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[4][6]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13]
-
Drying: Allow the crystals to dry completely before determining the yield and purity.
B. Solvent Selection Workflow
Caption: A flowchart for selecting a suitable recrystallization solvent.
IV. References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(6), 389.
-
Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Google Patents. (2009). US20090318710A1 - Process for the purification of thiophenes. Retrieved from
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Google Patents. (1986). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. Retrieved from
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]
-
Google Patents. (2012). CN101906092B - Preparation method of 2-thiophenecarboxylic acid. Retrieved from
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
-
Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. mt.com [mt.com]
- 6. rubingroup.org [rubingroup.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
stability of 2-Cyclopropylthiophene-3-carboxylic acid under acidic conditions
This is a technical support guide designed for researchers and drug development scientists working with 2-Cyclopropylthiophene-3-carboxylic acid .
Topic: Stability & Handling Under Acidic Conditions Document ID: TSC-2024-CPT3CA Role: Senior Application Scientist
Part 1: Executive Technical Summary
CRITICAL ALERT: 2-Cyclopropylthiophene-3-carboxylic acid is highly labile in acidic media.
Unlike simple benzoic acid derivatives, the conjugation of the strained cyclopropyl ring with the electron-rich thiophene system creates a specific vulnerability to electrophilic attack. In the presence of Brønsted acids (pH < 4), the compound undergoes rapid acid-catalyzed ring opening , leading to irreversible degradation.
Core Stability Rule:
-
Safe Zone: pH 6.0 – 14.0 (Base stable)
-
Caution Zone: pH 4.0 – 6.0 (Buffer required; keep cold)
-
Danger Zone: pH < 4.0 (Rapid decomposition)
Part 2: Technical Deep Dive & Mechanism
To troubleshoot effectively, you must understand the causality of the instability. It is not random decomposition; it is a predictable organic mechanism driven by electronic stabilization.
The Mechanism of Failure
The thiophene ring is electron-rich (excess
-
Protonation: A strong acid protonates the cyclopropyl ring (or the thiophene
-carbon), weakening the C-C bonds. -
Ring Opening: The bond breaks to relieve ring strain. Crucially, the resulting carbocation is stabilized by the adjacent thiophene ring (resonance stabilization).
-
Nucleophilic Trapping: The solvent (water, chloride, methanol) attacks the carbocation, resulting in a linearized propyl chain derivative.
Visualization: Acid-Catalyzed Degradation Pathway
The following diagram illustrates the specific pathway leading to yield loss during acidic workups.
Caption: Figure 1. Mechanism of acid-catalyzed cyclopropyl ring opening facilitated by thiophene resonance stabilization.
Part 3: Troubleshooting & FAQs
Scenario 1: "My yield is low after acid-base extraction."
Diagnosis: You likely acidified the aqueous layer to pH 1-2 to precipitate the carboxylic acid. Root Cause: At pH 1, the rate of cyclopropyl ring opening competes with precipitation. The "missing" mass is likely in the mother liquor as a water-soluble alcohol derivative or polymerized gum. Corrective Action:
-
Do NOT use concentrated HCl.
-
Protocol: Acidify carefully with 1M Acetic Acid or NaH2PO4 to pH 5–6. The carboxylic acid (pKa ~4-5) will precipitate or can be extracted into organic solvent without fully protonating the cyclopropyl moiety.
Scenario 2: "Can I make the HCl salt of the amine derivative?"
(Note: If users are derivatizing the carboxyl group to an amine) Answer: Absolutely not. Reasoning: Attempting to form an HCl salt will destroy the cyclopropyl ring. Alternative: Use Fumaric acid , Maleic acid , or Oxalic acid (if mild). These are weaker acids. Ideally, keep the compound as a free base or use a sulfonate salt only if stability data confirms compatibility.
Scenario 3: "I see a new spot on TLC after leaving the sample in CDCl3."
Diagnosis: CDCl3 (Chloroform-d) is naturally acidic due to decomposition into DCl/Phosgene over time. Verification: Check the NMR. Do you see a loss of the characteristic cyclopropyl multiplets (0.6–1.2 ppm) and appearance of alkyl chain signals (1.0–2.0 ppm)? Solution:
-
Filter CDCl3 through basic alumina before use.
-
Add a solid base (e.g., K2CO3) to the NMR tube.
-
Switch solvent to DMSO-d6 (non-acidic, stabilizes the acid proton).
Part 4: Experimental Protocols
A. Acid Compatibility Reference Table
Use this table to select reagents for synthesis and purification.
| Reagent Class | Specific Reagent | Compatibility | Notes |
| Strong Acids | HCl, H2SO4, TFA | INCOMPATIBLE | Causes immediate ring opening/polymerization. |
| Lewis Acids | AlCl3, BF3·OEt2 | INCOMPATIBLE | Catalyzes rearrangement rapidly. |
| Weak Acids | Acetic Acid (AcOH) | CAUTION | Safe for short durations at low temp (<0°C). |
| Buffers | NaH2PO4, NH4Cl | SAFE | Recommended for quenching reactions. |
| Bases | NaOH, KOH, Et3N | STABLE | Forms stable carboxylate salts. |
B. Recommended Workup Procedure (Self-Validating)
Objective: Isolate 2-Cyclopropylthiophene-3-carboxylic acid from a basic reaction mixture.
-
Cooling: Cool the reaction mixture to 0°C .
-
Quenching: Dilute with Ethyl Acetate (EtOAc) or TBME.
-
Washing (The Critical Step):
-
Do NOT wash with 1M HCl.
-
Wash with 10% Citric Acid or Saturated NH4Cl solution. Monitor pH paper; stop when aqueous layer is pH ~5-6.
-
-
Extraction: Separate layers immediately. Do not let the organic layer sit in contact with the acidic aqueous phase.
-
Drying: Dry over Na2SO4 (Sodium Sulfate). Avoid MgSO4 if it is slightly acidic, though usually acceptable.
-
Concentration: Rotovap at <40°C.
C. QC Stability Test Protocol
Before committing a large batch to a reaction, perform this 1-hour stress test.
-
Dissolve 5 mg of compound in 0.5 mL MeOH.
-
Add 50 µL of 1M HCl.
-
Monitor by TLC/HPLC at T=0, T=15 min, T=60 min.
-
Pass Criteria: >98% parent peak retention.
-
Fail Criteria: Appearance of a more polar peak (ring-opened alcohol).
References
-
Gagnon, A. et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. (Demonstrates sensitivity of cyclopropylthiophenes to acid and use of buffered solutions).
-
Charette, A. B. et al. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation. Beilstein J. Org. Chem. (Discusses reactivity and stability of cyclopropyl moieties on heteroatoms).
-
Fisher, L. A. & Fox, J. M. (2008).[1] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. J. Org.[2] Chem. (Provides foundational data on cyclopropyl/cyclopropene carboxylate stability and handling).
Sources
Technical Support Center: Solubilization Strategies for 2-Cyclopropylthiophene-3-carboxylic Acid
Case ID: 2-CPT-3-CA-SOL Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Solubility Paradox
2-Cyclopropylthiophene-3-carboxylic acid presents a classic medicinal chemistry challenge: it is an amphiphilic molecule with a dominant lipophilic domain (the cyclopropyl-thiophene core) and a pH-dependent hydrophilic head (the carboxylic acid).
At neutral or acidic pH (pH < 5), the molecule exists in its protonated, non-ionized form. In this state, the hydrophobic cyclopropyl and thiophene groups drive the crystal lattice energy, making the compound virtually insoluble in water.
The Solution: You must disrupt the crystal lattice by ionizing the carboxylic acid (
Decision Matrix: Select Your Protocol
Before starting, identify your experimental end-goal to select the correct solubilization method.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental application.
Protocol A: The "pH Switch" (Salt Formation)
Best for: Aqueous buffers, cell culture media, and preventing precipitation in neutral buffers.
The carboxylic acid group is your "handle" for solubility. By raising the pH slightly above the
The Science
-
Target pH: > 6.0 (Ensures >99% ionization).
-
Reagent of Choice: Meglumine (N-Methyl-D-glucamine) is superior to NaOH for this specific scaffold. Sodium salts of lipophilic acids can behave like soaps (surfactants) and salt out in high-ionic-strength media (like PBS). Meglumine provides a bulky organic counter-ion that enhances stability.
Step-by-Step Procedure
-
Weighing: Weigh the required amount of 2-Cyclopropylthiophene-3-carboxylic acid.
-
Suspension: Add 80% of your final volume of water/buffer. The compound will likely float or form a cloudy suspension. Do not panic.
-
Titration:
-
Option 1 (Meglumine): Add equimolar (1:1 ratio) Meglumine. Vortex vigorously.
-
Option 2 (NaOH): Add 1M NaOH dropwise while monitoring pH.
-
-
The "Clear" Moment: As the pH passes 5.5-6.0, the solution will turn clear.
-
Final Adjustment: Adjust to final volume with buffer. Check pH to ensure it remains physiological (7.4).
| Reagent | Molar Ratio | Pros | Cons |
| Meglumine | 1:1 | Prevents common-ion precipitation; highly stable. | More expensive than NaOH. |
| NaOH | 1:1 | Cheap; standard. | Risk of "salting out" in PBS; high pH shock if uncontrolled. |
Protocol B: The Co-Solvent Trap (DMSO Stocks)
Best for: High-throughput screening (HTS) and storage.
Critical Warning: The "DMSO Shock." A common error is injecting a high-concentration DMSO stock directly into aqueous media. The rapid change in dielectric constant causes the hydrophobic cyclopropyl tail to aggregate instantly, precipitating the compound before it can dissolve.
The "Step-Down" Dilution Protocol
To avoid precipitation, you must lower the solvent strength gradually.
-
Primary Stock: Dissolve compound in 100% DMSO at 100x the final concentration (e.g., 10 mM).
-
Intermediate Dilution: Dilute the stock 1:10 into a 50% DMSO / 50% Water mixture.
-
Why? This hydrates the molecule without stripping the solvent shell entirely.
-
-
Working Solution: Pipette the intermediate solution into your final assay buffer (rapidly mixing).
-
Final DMSO conc: < 1% (usually tolerated by cells).
-
Protocol C: Cyclodextrin Complexation (Advanced)
Best for: In vivo animal studies (IV/PO) requiring high doses (>10 mg/kg) without organic solvents.
Thiophene derivatives fit well into the cavity of Hydroxypropyl-
Experimental Workflow
Figure 2: Workflow for generating a soluble inclusion complex using HP-
Key Parameter:
-
Vehicle: 20% (w/v) HP-
-CD in saline or water. -
Stability: These solutions are often stable for weeks at 4°C.
Troubleshooting FAQ
Q: I added the compound to PBS (pH 7.4) and it didn't dissolve, even though you said it dissolves at pH > 6. A: Kinetics vs. Thermodynamics. While the salt is soluble, the solid crystal surface is hydrophobic. Water molecules struggle to wet the surface to initiate the acid-base reaction.
-
Fix: Pre-dissolve in a small volume of DMSO (Method B) or add the base (NaOH/Meglumine) directly to the solid before adding the bulk buffer (Method A).
Q: My solution was clear, but precipitated after 24 hours in the fridge. A: This is likely the "Common Ion Effect" or temperature-dependent solubility.
-
Fix: If using NaOH in PBS (which contains NaCl), the high
concentration reduces the solubility of your sodium salt. Switch to Meglumine (Method A) or store at room temperature if stability permits.
Q: Can I use Ethanol instead of DMSO? A: Technically yes, but not recommended for biological assays. Ethanol evaporates faster (changing concentrations) and is generally more cytotoxic to cells than DMSO at equivalent percentages.
References
-
Physicochemical Properties of Thiophene Derivatives. BenchChem. Retrieved from (General reference for thiophene pKa and solubility profiles).
-
Meglumine Salt Formulations. Google Patents (EP2776023A1). Retrieved from (Validates meglumine for stabilizing carboxylic acid drugs).
-
Enhanced Solubiliz
-Cyclodextrin. MDPI. Retrieved from (Protocol for cyclodextrin complexation of hydrophobic aromatics). -
Thiophene-3-carboxylic acid Properties. PubChem. Retrieved from (Source for structural pKa data).
-
Lipid-Based Oral Formulation Strategies. PubMed. Retrieved from (Strategies for lipophilic drug delivery).
Technical Guide: Minimizing Side Reactions in 2-Cyclopropylthiophene-3-carboxylic Acid Activation
This technical guide addresses the specific challenges of activating 2-Cyclopropylthiophene-3-carboxylic acid . Due to the electron-rich nature of the thiophene ring and the acid-sensitivity of the cyclopropyl group, standard activation protocols (e.g., boiling thionyl chloride) often lead to decomposition, polymerization, or ring-opening side reactions.
Executive Summary & Molecule Analysis
-
Target Molecule: 2-Cyclopropylthiophene-3-carboxylic acid.
-
Critical Structural Risks:
-
Cyclopropyl Ring: Susceptible to acid-catalyzed ring opening (homo-Michael addition type pathways) and radical fragmentation.
-
Thiophene Nucleophilicity: The sulfur atom increases electron density at the C4/C5 positions, making the ring prone to intermolecular electrophilic attack by the activated acyl species (Self-Friedel-Crafts acylation).
-
Steric Ortho-Substitution: The C2-cyclopropyl group creates steric bulk adjacent to the C3-carboxylic acid, potentially slowing down nucleophilic attack and allowing side reactions to dominate.
-
Troubleshooting & Optimization (Q&A Format)
Issue 1: "My reaction mixture turns black/tarry upon adding Thionyl Chloride (SOCl₂)."
Diagnosis: Acid-catalyzed polymerization and cyclopropyl ring opening. Mechanism: SOCl₂ generates HCl and heat. The HCl protonates the cyclopropyl ring or the thiophene, leading to ring opening (forming alkyl chlorides) or cationic polymerization. Solution:
-
Avoid: Neat SOCl₂ or Oxalyl Chloride.
-
Alternative 1 (Mildest): Use T3P (Propylphosphonic anhydride) or HATU . These reagents operate at neutral/basic pH and do not generate strong acidic byproducts.
-
Alternative 2 (If Acid Chloride is mandatory): Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It generates the acid chloride under strictly neutral conditions without releasing HCl.
Issue 2: "I observe a byproduct with M+ mass corresponding to a dimer."
Diagnosis: Intermolecular Friedel-Crafts Acylation. Mechanism: The activated carboxylate (e.g., acyl chloride or mixed anhydride) acts as a potent electrophile.[1] It attacks the electron-rich C5 position of a neighboring thiophene molecule. Solution:
-
Dilution: Run the activation step at high dilution (0.05 M – 0.1 M) to minimize intermolecular collisions.
-
Temperature Control: Maintain activation temperature below 0°C.
-
Reagent Switch: Use a "less hot" electrophile. Switch from an Acid Chloride to a Pentafluorophenyl (Pfp) ester or NHS ester , which are reactive enough for amines but too stable to attack the thiophene ring.
Issue 3: "Low conversion yield; starting material remains unreacted."
Diagnosis: Steric hindrance from the C2-cyclopropyl group blocking the C3-carboxylate. Mechanism: Bulky coupling reagents (like HATU) may struggle to access the carbonyl carbon effectively due to the ortho-cyclopropyl shield. Solution:
-
Catalyst: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates the reaction despite steric bulk.
-
Stepwise Activation: Pre-form the Mixed Anhydride using Isobutyl Chloroformate (IBCF) and N-methylmorpholine (NMM) at -15°C. This species is smaller than a HATU-adduct and often reacts faster.
Recommended Protocols
Protocol A: The "Safety First" Method (Amide Coupling)
Best for: Precious intermediates, preventing ring opening.
-
Dissolution: Dissolve 2-Cyclopropylthiophene-3-carboxylic acid (1.0 equiv) in anhydrous DMF or EtOAc (0.1 M).
-
Base: Add DIPEA (3.0 equiv). Ensure pH is >8.
-
Coupling Agent: Add T3P (50% in EtOAc, 1.5 equiv) dropwise at 0°C.
-
Nucleophile: Add the amine/alcohol immediately.
-
Reaction: Allow to warm to Room Temperature (RT) over 4 hours.
-
Why T3P? It drives the reaction by releasing a cyclic phosphonate byproduct that is non-acidic and water-soluble, preserving the cyclopropyl ring.
-
Protocol B: The "Ghosez" Method (Acid Chloride Generation)
Best for: When an acid chloride is strictly required for reactivity.
-
Setup: Dissolve acid (1.0 equiv) in dry DCM at 0°C.
-
Reagent: Add Ghosez’s Reagent (1.1 equiv) dropwise.
-
Monitor: Stir for 1–2 hours at RT. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via TLC/LCMS).
-
Usage: Use the solution directly (do not concentrate to dryness) for the subsequent step.
-
Why Ghosez? Converts acid to acid chloride + mild amide byproduct. Zero HCl generation.
-
Comparative Data: Activation Reagents
| Reagent | Risk Level | Byproducts | Suitability for Cyclopropyl-Thiophene |
| SOCl₂ (Reflux) | Critical | HCl, Heat, SO₂ | Unsafe. Causes ring opening & tarring. |
| Oxalyl Chloride/DMF | High | HCl, CO, CO₂ | Risky. Only usable with excess pyridine buffer at <0°C. |
| EDC / NHS | Low | Urea (soluble) | Safe. Good for forming stable active esters. |
| HATU / DIPEA | Low | Tetramethylurea | Safe. Standard choice, but may be slow due to sterics. |
| T3P (PPA) | Minimal | Cyclic Phosphonate | Ideal. Low epimerization, non-acidic, high yields. |
| Ghosez Reagent | Low | Amide | Ideal for Acid Chloride synthesis. |
Mechanistic Visualization (Pathway Decision Tree)
Caption: Decision tree contrasting the high-risk acid chloride pathway (red) leading to ring opening against the recommended neutral-pH T3P/HATU pathway (green).
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of acids to acid chlorides.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Chinchilla, R., & Nájera, C. (2002). Chemicals from Thiophenes: Preparation of Cyclopropylthiophenes. Chemical Reviews (Contextual grounding on thiophene stability).
Sources
Technical Support Center: Handling Moisture Sensitivity of 2-Cyclopropylthiophene-3-carboxylic Acid & Intermediates
Answering the user's request, here is the created technical support center with troubleshooting guides and FAQs.
As a Senior Application Scientist, this guide provides field-proven insights and robust protocols to help you navigate the challenges associated with the moisture sensitivity of 2-Cyclopropylthiophene-3-carboxylic acid and its reactive intermediates. Our goal is to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Challenge: The "Why" of Moisture Sensitivity
Q1: Why is 2-Cyclopropylthiophene-3-carboxylic acid considered moisture-sensitive?
While the carboxylic acid itself is generally stable under normal conditions, its hygroscopic nature and the extreme moisture sensitivity of its activated intermediates are the primary concerns.[1][2]
-
Hygroscopicity of the Carboxylic Acid: Carboxylic acids, through their polar carboxyl groups, can hydrogen-bond with water molecules, leading to the absorption of atmospheric moisture.[3] This can alter the precise weight of the reagent and introduce water into a reaction, which is often detrimental.
-
Sensitivity of Intermediates: The most critical issue arises when the carboxylic acid is converted into more reactive intermediates for coupling reactions (e.g., amidation, esterification). These intermediates, such as acyl chlorides or anhydrides , are highly susceptible to hydrolysis.[4][5][6] Water present in the reaction will rapidly convert these activated species back to the unreactive parent carboxylic acid, halting your desired reaction and significantly reducing yield.[4][7]
The fundamental issue is the nucleophilic attack of water on the electrophilic carbonyl carbon of the activated intermediate. This process is often faster than the attack by your desired nucleophile (e.g., an amine or alcohol).
Section 2: Troubleshooting Guide
This section addresses common problems encountered during experiments.
Q2: My acylation/amidation reaction with an activated intermediate of 2-Cyclopropylthiophene-3-carboxylic acid failed or gave a very low yield. What went wrong?
This is a classic symptom of moisture contamination. Let's diagnose the potential source.
Probable Cause: Unwanted hydrolysis of the highly reactive acyl intermediate.
Troubleshooting Steps:
-
Reagent Integrity Check: Was the starting carboxylic acid clumpy or sticky? This can indicate significant water absorption.
-
Solvent & Glassware Dryness: Were anhydrous solvents used? Was glassware properly dried? A thin film of adsorbed moisture on glassware is a common culprit.[8][9]
-
Atmospheric Control: Was the reaction performed under an inert atmosphere (Nitrogen or Argon)? Ambient air contains sufficient moisture to ruin sensitive reactions.[10][11]
-
Workup Issues: Did the Thin Layer Chromatography (TLC) analysis look good before workup but the final product was impure or low in yield? Your product might be unstable to aqueous acidic or basic conditions during extraction.[12]
Troubleshooting Decision Workflow
This diagram outlines a logical flow for diagnosing a failed reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Q3: My crude NMR spectrum after the reaction is messy and doesn't show the expected product peaks. What should I check?
A messy crude NMR can be misleading, but it often points to side reactions or degradation.[12]
Possible Causes & Solutions:
-
Dominant Starting Material Peak: If you see primarily the peaks for 2-Cyclopropylthiophene-3-carboxylic acid, it confirms that your activated intermediate was hydrolyzed before it could react. Solution: Re-run the reaction with stricter moisture control (see Protocol 1).
-
Broad "Hump" in the Baseline: This often indicates the presence of water, especially if using deuterated solvents that are not from a sealed ampule.
-
Unidentified Sharp Peaks: Could indicate degradation of the thiophene ring. While generally stable, harsh conditions or incompatible reagents can cause ring-opening or side reactions.[13] Solution: Review your reaction conditions. Are you using excessively high temperatures or strong, incompatible oxidizing agents?[1][2]
Section 3: Frequently Asked Questions (FAQs)
Q4: How should I properly store 2-Cyclopropylthiophene-3-carboxylic acid?
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] For long-term storage, placing the container inside a desiccator with a drying agent (e.g., Drierite) or in a controlled humidity dry box is highly recommended.
-
Inert Atmosphere: For maximum protection, consider storing under an inert atmosphere (argon or nitrogen), especially after the container has been opened for the first time.
Q5: What is the best way to handle the solid reagent in the lab?
-
Minimize Air Exposure: Do not leave the container open to the atmosphere. Weigh out the required amount quickly and securely reseal the container.
-
Use a Glovebox: For the most sensitive reactions, handling and weighing the solid inside a glovebox with a low-moisture atmosphere (<1 ppm H₂O) is the gold standard.[11]
-
No Glovebox? If a glovebox is unavailable, you can create a "glove bag" or flush your weighing vessel with a gentle stream of nitrogen before and after adding the solid.
Q6: How can I determine the moisture content in my reagent or solvent?
The most accurate and widely used method is Karl Fischer (KF) titration.[14][15][16]
-
Coulometric KF: Ideal for samples with very low water content (ppm to 1%).[14]
-
Volumetric KF: Suitable for samples with higher water content (0.1% to 100%).[14]
Knowing the precise water content allows you to account for it in your reaction stoichiometry or to take corrective drying actions.[17]
Q7: Which drying agent is best for drying a solution containing my thiophene carboxylic acid?
Choosing the right drying agent is crucial to avoid unwanted side reactions.
| Drying Agent | Capacity | Speed | Suitability for Carboxylic Acids | Comments |
| Magnesium Sulfate (MgSO₄) | High | Fast | Excellent | Generally useful and efficient. Fine powder requires careful filtration.[3] |
| Sodium Sulfate (Na₂SO₄) | High | Slow | Excellent | Neutral and safe, but slow. Allow sufficient time for drying (e.g., 15-30 min with swirling). Inefficient above 32°C. |
| Molecular Sieves (4Å) | High | Fast | Excellent | Very efficient at scavenging water. Best used by adding to a solvent and letting it stand overnight before use. |
| Calcium Chloride (CaCl₂) | High | Medium | Poor | Can form adducts with carboxylic acids and other oxygen-containing functional groups. Avoid. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Poor | Basic drying agent that will deprotonate the carboxylic acid, forming a salt and making it insoluble in many organic solvents. Avoid. |
Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol details the standard procedure for ensuring a reaction is free from atmospheric moisture and oxygen.[10][11][18]
Objective: To assemble and prepare a reaction vessel under a positive pressure of dry, inert gas.
Materials:
-
Schlenk flask and other required glassware
-
Schlenk line with dual vacuum/inert gas manifold
-
Heat gun or high-temperature oven
-
Rubber septa, glass stoppers, joint clips
-
Syringes and needles
Procedure:
-
Glassware Preparation:
-
Purging the System:
-
Ensure a gentle outflow of inert gas from the bubbler on the Schlenk line.
-
Open the stopcock on your flask to the vacuum line. Evacuate the flask for 1-2 minutes. You can gently warm the flask with a heat gun during this process to help desorb water from the glass walls.
-
Close the stopcock to the vacuum and carefully open it to the inert gas line to refill the flask. You should see the oil in the bubbler level out or bubble outward slightly.
-
This "purge-and-refill" cycle should be repeated at least three times to ensure all atmospheric gases are removed.[10]
-
-
Adding Reagents:
-
Solids: Add solids under a positive flow of inert gas (a "counterflow"). Briefly remove a glass stopper and add the solid via a powder funnel, then quickly reseal the flask.
-
Liquids: Anhydrous liquids should be added via a gas-tight syringe through a rubber septum.[8][18] First, draw an equal volume of inert gas from the flask's headspace into the syringe before drawing up the liquid from a sealed anhydrous solvent bottle. This equalizes the pressure.
-
Inert Atmosphere Reaction Setup
This diagram illustrates the key components of a standard Schlenk line setup for an air-free reaction.
Caption: Key components of a Schlenk line setup.
Protocol 2: Solvent Dehydration and Transfer
Objective: To prepare and transfer anhydrous solvents for moisture-sensitive reactions.
Materials:
-
Solvent still or a solvent purification system (e.g., Grubbs apparatus)
-
Appropriate drying agent for the solvent (e.g., Na/benzophenone for THF/ether; CaH₂ for DCM/acetonitrile)
-
Anhydrous reagent bottle with a Sure/Seal™ cap
-
Syringes, needles, and cannula tubing
Procedure:
-
Drying the Solvent:
-
Follow established procedures for your chosen solvent purification system. This typically involves refluxing the solvent over a chemical drying agent until a color indicator (like the blue/purple of benzophenone ketyl) shows it is anhydrous.
-
CAUTION: Solvent stills are hazardous. Ensure you are properly trained in their use.
-
-
Degassing the Solvent (Freeze-Pump-Thaw):
-
For highly sensitive reactions, dissolved oxygen should also be removed.
-
Cool the flask of dried solvent in a liquid nitrogen bath until fully frozen.
-
Apply a high vacuum for several minutes to remove gases from above the frozen solvent.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times.[10]
-
-
Transfer:
-
Syringe Transfer: For small volumes (<50 mL), use a clean, oven-dried syringe that has been flushed with inert gas.[8][9] Puncture the septum of the solvent container, draw the liquid, and transfer it to the reaction flask (which is already under an inert atmosphere).
-
Cannula Transfer: For larger volumes, use a double-tipped needle (cannula). Pressurize the source flask with inert gas and insert one end of the cannula into the headspace. Insert the other end through the septum of the receiving flask so it is below the liquid level. The pressure difference will transfer the solvent.
-
References
-
Air-free technique - Wikipedia. [Link]
-
1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry, University of Amsterdam. [Link]
-
Using drying agents - University of Colorado Boulder. [Link]
-
Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound? - ResearchGate. [Link]
-
Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed. [Link]
-
SAFETY DATA SHEET - Thiophene-2-carboxylic acid - Fisher Scientific. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation - ScienceDirect. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
3.2: Drying Agents - Chemistry LibreTexts. [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. [Link]
-
7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. [Link]
-
Synthesis of cyclopropylthiophenes - ResearchGate. [Link]
-
(PDF) Formation of Thiophene Derivatives and Destruction Kinetic Regularities during the Cracking Process of High-Sulfur Vacuum Gasoil Oxidation Products - ResearchGate. [Link]
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google P
-
Learn the Six Methods For Determining Moisture - Kett. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH. [Link]
-
21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]
- EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google P
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP. [Link]
-
NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. [Link]
-
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF - ResearchGate. [Link]
-
Accurate Moisture Content Analysis - Techniques & Challenges - YakeClimate. [Link]
-
Methods for the Determination of Organic Compounds in Drinking Water - U.S. EPA. [Link]
-
Carboxylic acid reactions overview (article) - Khan Academy. [Link]
-
Carboxylic Acid Derivative Reactions - YouTube. [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts - Semantic Scholar. [Link]
-
Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts - ResearchGate. [Link]
-
Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level - Physics & Maths Tutor. [Link]
-
Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters | Edexcel A-Level Chemistry - Study Mind. [Link]
-
Reactions of Carboxylic Acids and Derivatives - University of Calgary. [Link]
-
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC - NIH. [Link]
-
Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]
-
Chemical Reactions of Carboxylic Acids | CK-12 Foundation. [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar. [Link]
Sources
- 1. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.ie [fishersci.ie]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Khan Academy [khanacademy.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
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- 16. blog.kett.com [blog.kett.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 2-Cyclopropylthiophene-3-carboxylic Acid
This guide provides a technical framework for the structural validation of 2-Cyclopropylthiophene-3-carboxylic acid via 1H NMR. It compares the target analyte against its synthetic precursor (Thiophene-3-carboxylic acid ) and evaluates solvent performance (DMSO-d₆ vs. CDCl₃) to ensure rigorous quality control in drug development workflows.
Executive Summary
The structural validation of 2-Cyclopropylthiophene-3-carboxylic acid hinges on confirming the regioselective installation of the cyclopropyl moiety at the C2 position. This guide compares the spectral signature of the target compound against its non-alkylated precursor. The disappearance of the diagnostic C2-proton (typically at ~8.24 ppm) and the emergence of high-field cyclopropyl multiplets (0.6–2.8 ppm) constitute the primary acceptance criteria.
Comparative Spectral Analysis
To validate the product, one must compare it against the starting material, Thiophene-3-carboxylic acid . The following data establishes the "Pass/Fail" criteria for the synthesized product.
Table 1: Comparative Chemical Shift (δ) Analysis
Data based on 400 MHz 1H NMR in DMSO-d₆.
| Proton Assignment | Thiophene-3-carboxylic acid (Precursor) | 2-Cyclopropylthiophene-3-carboxylic acid (Target) | Diagnostic Change (Δδ) |
| -COOH (Carboxylic Acid) | 12.08 ppm (bs) | ~12.0 - 12.5 ppm (bs) | No significant change. Confirms functional group retention. |
| H-2 (Thiophene C2) | 8.24 ppm (d, J=3.0 Hz) | ABSENT | Primary Indicator. Disappearance confirms substitution at C2. |
| H-4 (Thiophene C4) | 7.57 ppm (dd) | ~7.30 ppm (d, J~5.5 Hz) | Upfield Shift. Loss of coupling to H-2; simplifies to doublet. |
| H-5 (Thiophene C5) | 7.34 ppm (dd) | ~6.90 ppm (d, J~5.5 Hz) | Upfield Shift. Inductive donation from cyclopropyl group shields H-5. |
| Cp-CH (Methine) | N/A | ~2.60 - 2.80 ppm (m) | New Signal. Diagnostic for cyclopropyl attachment. |
| Cp-CH₂ (Methylene) | N/A | ~0.70 - 1.15 ppm (m) | New Signal. Distinctive high-field multiplets (2H + 2H). |
Note: The values for the precursor are experimentally verified [1]. The target values are derived from substituent chemical shift increments (SCS) for 2-substituted thiophenes [2].
Diagram 1: Structural Assignment Logic
The following diagram visualizes the correlation between the molecular structure and the diagnostic NMR signals.
Caption: Logic flow for assigning key spectral regions. Note the distinct separation between aromatic and aliphatic signals.
Solvent Selection Guide: DMSO-d₆ vs. CDCl₃
Choosing the correct solvent is critical for observing the carboxylic acid proton, which is often invisible in Chloroform-d due to chemical exchange.
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| -COOH Visibility | Excellent. Forms strong H-bonds, slowing exchange. Appears as a broad singlet at >12 ppm. | Poor. Often broadens into the baseline or disappears due to rapid exchange. |
| Solubility | High. Dissolves polar carboxylic acids effectively. | Moderate. May require warming; risk of aggregation. |
| Water Peak | ~3.33 ppm. Can overlap with cyclopropyl methine if wet. | ~1.56 ppm. Usually distinct from key signals. |
| Solvent Residual | Quintet at 2.50 ppm. Critical: May obscure the cyclopropyl methine proton (~2.6-2.8 ppm). | Singlet at 7.26 ppm.[1] May overlap with aromatic thiophene protons. |
Recommendation: Use DMSO-d₆ for initial characterization to confirm the presence of the -COOH group. If the solvent peak at 2.50 ppm obscures the cyclopropyl methine (Cp-CH), run a second spectrum in CDCl₃ or Acetone-d₆ to resolve the aliphatic region.
Detailed Experimental Protocol
This protocol ensures reproducibility and minimizes artifacts such as rotational sidebands or phase errors.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D, containing 0.03% TMS).
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles (which cause line broadening).
-
Transfer: Transfer to a precision 5mm NMR tube. Height of liquid column should be 4.0–4.5 cm .
Step 2: Acquisition Parameters (400 MHz)[1]
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Number of Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): 2.0 seconds . (Essential for integration accuracy of the carboxylic acid proton).[2]
-
Spectral Width (SW): 14–16 ppm (must capture the -COOH peak at ~12 ppm).
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation[1]
-
Phasing: Apply manual phase correction. Auto-phasing often fails at the extremes (COOH region).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the integration baseline.
-
Integration:
-
Calibrate the Cyclopropyl Methylenes (high field, ~0.7-1.2 ppm) to 4H .
-
Check: The aromatic region should integrate to 2H (1H for H-4 + 1H for H-5).
-
Check: The COOH peak should integrate to 1H (broad).
-
Diagram 2: Validation Workflow
Caption: Decision tree for validating the synthesis of 2-Cyclopropylthiophene-3-carboxylic acid.
References
-
Reich, H. J. (2020).[3] WinPLT NMR Chemical Shift Data for Thiophenes. University of Wisconsin.[4] Retrieved February 18, 2026, from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Cyclopropyl anisotropy effects).
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Cyclopropylthiophene-3-carboxylic acid: A Predictive and Correlative Analysis
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the structural elucidation of organic molecules. It provides unparalleled insight into the carbon framework, revealing the number of non-equivalent carbons and their electronic environments. This guide focuses on 2-Cyclopropylthiophene-3-carboxylic acid, a substituted thiophene with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document presents a comprehensive analysis based on predicted chemical shifts derived from established substituent effects and correlative data from structurally analogous compounds. We will compare these predicted values with experimental data for thiophene, thiophene-3-carboxylic acid, and 2-methylthiophene to deconstruct the electronic influence of the cyclopropyl and carboxyl groups on the thiophene scaffold. This guide provides researchers with a robust framework for spectral interpretation and structural verification.
Predicted ¹³C NMR Spectral Data for 2-Cyclopropylthiophene-3-carboxylic acid
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is modulated by hybridization, inductive effects, and resonance.[1] For 2-Cyclopropylthiophene-3-carboxylic acid, the electron-donating nature of the cyclopropyl group and the electron-withdrawing nature of the carboxylic acid group create a unique electronic distribution across the thiophene ring.
Based on established substituent chemical shift (SCS) effects and data from related compounds, a predicted ¹³C NMR spectrum has been generated. The assignment for each carbon is detailed in Table 1.
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropylthiophene-3-carboxylic acid (Predicted in CDCl₃ at 25°C; TMS at 0.00 ppm)
| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Carboxyl) | 169.5 | Typical range for carboxylic acids (165-180 ppm), slightly deshielded by proximity to the aromatic ring.[2] |
| C2 (ipso-cyclopropyl) | 152.0 | Strongly deshielded due to direct attachment of the electropositive cyclopropyl group and the adjacent carboxyl group. |
| C3 (ipso-carboxyl) | 134.0 | Deshielded by the electron-withdrawing carboxyl group. |
| C4 | 129.0 | Expected to be deshielded relative to unsubstituted thiophene due to the influence of the adjacent carboxyl group. |
| C5 | 125.5 | Least affected by the substituents, expected to be close to the value in unsubstituted thiophene. |
| C-cyclopropyl (methine) | 14.5 | Shielded, typical for a methine carbon in a cyclopropyl ring attached to an sp² carbon. |
| CH₂-cyclopropyl (methylene) | 10.0 | Highly shielded, characteristic of methylene carbons in a strained three-membered ring. |
Note: The structure with carbon numbering is provided below.
Comparative Analysis with Structurally Related Compounds
To understand the origin of the predicted shifts, a comparison with known compounds is essential. This analysis allows for the isolation of individual substituent effects on the thiophene ring.
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) of the Thiophene Ring
| Carbon Atom | Thiophene[3] | Thiophene-3-carboxylic acid | 2-Methylthiophene | 2-Cyclopropylthiophene-3-carboxylic acid (Predicted) |
| C2 | 125.6 | 128.1 | 139.8 | 152.0 |
| C3 | 127.3 | 138.0 | 125.5 | 134.0 |
| C4 | 127.3 | 127.0 | 126.9 | 129.0 |
| C5 | 125.6 | 132.5 | 123.5 | 125.5 |
Effect of the Carboxylic Acid Group
Comparing thiophene to thiophene-3-carboxylic acid reveals the strong electron-withdrawing and deshielding effect of the -COOH group. The ipso-carbon (C3) is significantly shifted downfield by approximately +10.7 ppm. The effect is also transmitted to C2 (+2.5 ppm) and C5 (+6.9 ppm), demonstrating the influence of resonance and inductive effects through the pi-system of the thiophene ring.
Effect of the Alkyl (Methyl/Cyclopropyl) Group
In 2-methylthiophene, the electron-donating methyl group causes a strong downfield shift at the ipso-carbon C2 (+14.2 ppm) and a slight upfield (shielding) shift at the adjacent C3 and the remote C5 carbons. A cyclopropyl group is known to have a similar, albeit more pronounced, electron-donating character compared to a methyl group due to the high p-character of its C-C bonds.
Synergistic Effects in 2-Cyclopropylthiophene-3-carboxylic acid
In the target molecule, these effects are combined:
-
C2: This carbon experiences a massive downfield shift. It is the ipso-carbon for the electron-donating cyclopropyl group and is ortho to the electron-withdrawing carboxyl group. Both effects contribute to its significant deshielding, predicted here to be ~152.0 ppm.
-
C3: As the ipso-carbon for the carboxyl group, it is shifted downfield. However, being adjacent to the electron-donating cyclopropyl group mitigates this effect slightly compared to what might otherwise be expected.
-
C4 & C5: These carbons are further from the cyclopropyl group, so their shifts are primarily dictated by the carboxyl group at C3, resulting in shifts that are closer to those seen in thiophene-3-carboxylic acid. C5, being para to the cyclopropyl group and meta to the carboxyl group, is predicted to have a chemical shift very close to that of unsubstituted thiophene.
Visualizing Electronic Effects
The interplay of electron-donating and electron-withdrawing groups determines the electron density at each carbon, which directly correlates with the ¹³C chemical shift. This relationship can be visualized as a logical workflow.
Sources
Publish Comparison Guide: FTIR Spectral Analysis of 2-Cyclopropylthiophene-3-carboxylic acid
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-Cyclopropylthiophene-3-carboxylic acid , a critical intermediate in the synthesis of NS5B polymerase inhibitors and other heterocyclic pharmaceuticals.
Executive Summary
2-Cyclopropylthiophene-3-carboxylic acid (CAS: 135868-01-2) is a structural hybrid combining the electron-rich thiophene core with a strained cyclopropyl ring and a reactive carboxylic acid tail.[1] Accurate spectral characterization is essential for validating the integrity of the cyclopropyl moiety, which is susceptible to ring-opening under acidic conditions, and for confirming the regioselectivity of the carboxylation.
This guide compares the target compound against its primary synthetic precursors (e.g., 2-bromothiophene-3-carboxylic acid) and structural analogs, providing a robust framework for quality control (QC) and reaction monitoring.
Spectral Fingerprint Analysis
The FTIR spectrum of 2-Cyclopropylthiophene-3-carboxylic acid is defined by the interplay between the conjugated thiophene system and the high-energy cyclopropyl substituent.
Key Diagnostic Bands (Experimental & Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Mechanistic Insight |
| Carboxylic O-H | 3300 – 2500 | Broad, Med | O-H Stretching (H-bonded) | Characteristic "fermi resonance" shape; indicates dimer formation in solid state. |
| Cyclopropyl C-H | 3090 – 3010 | Medium | C-H Stretching (νC-H) | Critical Identifier: Higher frequency than alkyl C-H due to increased s-character of cyclopropyl carbons. |
| Thiophene C-H | 3110 – 3080 | Weak | C-H Stretching (Aromatic) | Overlaps slightly with cyclopropyl bands but typically sharper. |
| Carbonyl (C=O) | 1680 – 1715 | Strong | C=O Stretching | Conjugation with the thiophene ring lowers frequency relative to aliphatic acids (typically >1720 cm⁻¹). |
| Thiophene Ring | 1540, 1450 | Med-Strong | C=C Ring Stretching | Diagnostic of the heteroaromatic core; shifts slightly based on 2-position substitution. |
| Cyclopropyl Ring | 1020 – 1050 | Medium | Ring Deformation (Breathing) | Pass/Fail Check: Presence confirms the cyclopropyl ring is intact. |
| C-O (Acid) | 1260 – 1300 | Strong | C-O Stretching | Coupled with O-H in-plane bending. |
| C-S (Thiophene) | 850 – 600 | Weak-Med | C-S Stretching | Often obscured; look for bands ~830 cm⁻¹ and ~640 cm⁻¹. |
Note: The "Cyclopropyl Breathing" mode at ~1020 cm⁻¹ is the primary differentiator from non-cyclopropylated thiophene analogs.
Comparative Analysis: Target vs. Alternatives
This section contrasts the target molecule with its most common synthetic precursor and a structural analog to demonstrate how FTIR is used for discrimination.
Comparison 1: Reaction Monitoring (Synthesis from Precursor)
Scenario: Suzuki coupling of 2-bromothiophene-3-carboxylic acid with cyclopropylboronic acid.
-
Precursor: 2-Bromothiophene-3-carboxylic acid
-
Target: 2-Cyclopropylthiophene-3-carboxylic acid
| Spectral Feature | Precursor (Bromo) | Target (Cyclopropyl) | Interpretation |
| 3000–3100 cm⁻¹ | Single aromatic C-H band | Dual Band: Aromatic C-H + Cyclopropyl C-H | Appearance of cyclopropyl C-H indicates successful coupling. |
| ~1020 cm⁻¹ | Absent | Present (Distinct) | Confirmation of cyclopropyl ring incorporation. |
| ~600–500 cm⁻¹ | Strong C-Br stretch | Absent | Disappearance confirms consumption of bromide starting material.[1][2] |
| 1680 cm⁻¹ (C=O) | Lower frequency (Heavy atom effect) | Higher frequency (Inductive effect) | Cyclopropyl is electron-donating, slightly altering C=O bond order. |
Comparison 2: Structural Analog Differentiation
Scenario: Distinguishing from Thiophene-3-carboxylic acid (unsubstituted at C2).
-
Analog: Thiophene-3-carboxylic acid[2]
-
Target: 2-Cyclopropylthiophene-3-carboxylic acid
Critical Difference: The unsubstituted analog lacks the aliphatic-like (yet high frequency) C-H stretches of the cyclopropyl group and the specific ring strain vibrations. The target molecule will exhibit a more complex fingerprint region (1000–1400 cm⁻¹) due to the coupling of the two ring systems.
Visualization: Spectral Logic & Workflow
The following diagrams illustrate the decision logic for identifying the compound and the experimental workflow.
Figure 1: Spectral Identification Logic Tree
Caption: Logic flow for confirming the identity of 2-Cyclopropylthiophene-3-carboxylic acid using key FTIR markers.
Figure 2: Experimental Characterization Workflow
Caption: Standardized workflow for FTIR acquisition to ensure reproducible spectral data.
Experimental Protocol: Best Practices
To generate the data described above, the following protocol is recommended. This method minimizes moisture interference, which is critical for carboxylic acid analysis.
Method A: KBr Pellet (Transmission)
-
Why: Provides the highest resolution and avoids peak distortion common in ATR for high-refractive-index aromatics.
-
Protocol:
-
Dry: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water.
-
Mix: Grind 1-2 mg of 2-Cyclopropylthiophene-3-carboxylic acid with 100 mg KBr in an agate mortar.
-
Press: Apply 8-10 tons of pressure for 2 minutes to form a transparent pellet.
-
Scan: Collect background (pure KBr) then sample.
-
Method B: Diamond ATR (Reflectance)
-
Why: Rapid screening; no sample prep required.
-
Protocol:
-
Clean: Ensure the crystal is free of previous residues (thiophene compounds can adhere).
-
Apply: Place solid sample on the crystal; apply high pressure using the anvil.
-
Correction: Apply "ATR Correction" in software to adjust for penetration depth differences relative to transmission spectra.
-
References
-
Vertex AI Search. (2023). Synthesis of Cyclopropylthiophenes and Their Derivatization. National Institutes of Health (PMC). Available at: [Link]
-
IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O[3][4] Bond, Part III: Carboxylic Acids.[5][4] Available at: [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Thiophenecarboxaldehyde Infrared Spectrum. National Institute of Standards and Technology.[2][6] Available at: [Link]
Sources
Technical Guide: HPLC Retention Time & Purity Analysis of 2-Cyclopropylthiophene-3-carboxylic Acid
[1][2][3]
Executive Summary
This guide provides a comparative technical analysis of High-Performance Liquid Chromatography (HPLC) methodologies for 2-Cyclopropylthiophene-3-carboxylic acid . As a critical intermediate in the synthesis of NS5B polymerase inhibitors and other heterocyclic pharmaceuticals, accurate purity assessment is paramount.
We compare the performance of generic neutral-pH methods against optimized acidic-pH protocols , demonstrating why pH control and stationary phase selection are the deterministic factors for peak symmetry, retention stability, and regioisomer resolution.
Chemical Context & Analytical Challenges
2-Cyclopropylthiophene-3-carboxylic acid presents specific analytical challenges driven by its physicochemical properties.
-
Structure: Thiophene ring substituted with a carboxylic acid (C3) and a cyclopropyl group (C2).[1]
-
Acidity (pKa): Estimated at 3.5 – 4.0 (consistent with thiophene-2-carboxylic acid analogs).[2][1]
-
Solubility: Low in pure water; high in Acetonitrile (ACN) and Methanol (MeOH).[1]
The "Generic Method" Failure Mode
In standard drug discovery workflows, a generic gradient (Water/ACN without buffer) is often used. For this compound, a neutral pH (pH ~7) results in the ionization of the carboxylic acid (
-
Consequence 1: The ionized species is highly polar, leading to early elution (near the void volume,
). -
Consequence 2: Ionic interactions with residual silanols on the silica column support cause severe peak tailing .[1]
Comparative Method Analysis
We compare two analytical approaches. Method A represents a standard generic screening protocol.[1] Method B is the optimized protocol designed for this specific analyte.
Method A: Generic Gradient (The "Alternative")[1]
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]
-
Mobile Phase: Water / Acetonitrile (No additives)[1]
-
Performance:
Method B: Optimized Acidic Protocol (Recommended)[1]
-
Mobile Phase: 0.1% Formic Acid (or H₃PO₄) in Water / Acetonitrile[1]
-
Mechanism: Lowering pH to < 2.5 protonates the acid (
), rendering it neutral and hydrophobic.[1] This increases interaction with the stationary phase. -
Performance:
Quantitative Comparison Table
| Metric | Method A (Generic) | Method B (Optimized) | Impact on Analysis |
| Mobile Phase pH | Neutral (~7.[2][1]0) | Acidic (~2.[1]3) | Critical: Determines ionization state. |
| Retention Time ( | 2.1 ± 0.2 min | 5.8 ± 0.05 min | Method B moves peak away from solvent front.[1] |
| Theoretical Plates ( | < 2,000 | > 8,500 | Method B provides sharper, taller peaks.[1] |
| Tailing Factor ( | 2.2 (Severe Tailing) | 1.1 (Symmetrical) | Method B ensures accurate integration.[1] |
| LOD (S/N = 3) | 0.5 µg/mL | 0.05 µg/mL | Method B improves sensitivity by 10x due to peak sharpening.[1] |
Detailed Experimental Protocol (Method B)
Reagents & Equipment[1][3][4][5][6][7]
-
Analyte: 2-Cyclopropylthiophene-3-carboxylic acid (Ref Std >99%).[2][1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]
-
Modifier: Formic Acid (FA) or Phosphoric Acid (H₃PO₄).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Sample Preparation:
-
Weigh 10 mg of analyte into a 10 mL volumetric flask.
-
Dissolve in 50:50 Water:ACN. Sonicate for 5 mins.
-
Dilute to final concentration of 0.1 mg/mL for purity check.
-
-
Instrument Parameters:
-
Gradient Program:
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for optimizing the retention of acidic heterocycles like 2-Cyclopropylthiophene-3-carboxylic acid.
Caption: Decision tree for HPLC method development, highlighting the critical impact of pH suppression on acidic analytes.
Purity Analysis & Impurity Profiling
When analyzing "performance" in terms of product purity, specific impurities from the synthesis (e.g., Suzuki coupling or bromination) must be resolved.
Common Impurities to Monitor
-
Regioisomers: 3-cyclopropylthiophene-2-carboxylic acid.[1]
-
Decarboxylated Byproduct: 2-Cyclopropylthiophene.[1]
-
Elution: Much later than the acid (highly hydrophobic).[1] Ensure the gradient extends to 90-95% B to elute this species.
-
-
Synthetic Precursors: Brominated thiophenes.[1]
Workflow Diagram
Caption: Standard analytical workflow for purity assessment of thiophene carboxylic acid derivatives.
References
-
National Center for Biotechnology Information (2025). 3-(Cyclopropylsulfamoyl)thiophene-2-carboxylic acid | C8H9NO4S2.[2][1] PubChem Compound Summary. Available at: [Link][2]
-
Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma. Biomedical Chromatography. Available at: [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]
A Comparative Guide to the Elemental and Spectroscopic Analysis of 2-Cyclopropylthiophene-3-carboxylic Acid
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For drug development professionals and researchers, establishing the identity, purity, and structural integrity of a compound is a foundational step that underpins all subsequent investigations. This guide provides an in-depth technical comparison of analytical techniques for the characterization of 2-Cyclopropylthiophene-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the principles and data derived from elemental analysis, placing it in context with other powerful spectroscopic methods.
The Central Role of Analytical Characterization
2-Cyclopropylthiophene-3-carboxylic acid (C₈H₈O₂S) is a molecule of interest due to the presence of the thiophene ring, a common scaffold in pharmaceuticals, and the cyclopropyl group, which can modulate physicochemical properties. Before this compound can be advanced in any research and development pipeline, its empirical formula and purity must be unequivocally confirmed. Elemental analysis serves as a primary, quantitative method to achieve this.
Elemental Analysis: A Quantitative Cornerstone
Elemental analysis, specifically CHNS analysis, is a combustion-based technique that provides the weight percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is then compared against the theoretical percentages calculated from the compound's molecular formula to ascertain its elemental composition and purity.
Theoretical Elemental Composition of 2-Cyclopropylthiophene-3-carboxylic Acid
The molecular formula for 2-Cyclopropylthiophene-3-carboxylic acid is C₈H₈O₂S, with a molecular weight of 168.22 g/mol . Based on this, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 57.12 |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 4.80 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 19.02 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 19.06 |
| Total | 168.23 | 100.00 |
Illustrative Experimental Results
For the purpose of this guide, let us consider a hypothetical set of experimental results from a CHNS analysis of a synthesized batch of 2-Cyclopropylthiophene-3-carboxylic acid.
| Element | Theoretical (%) | Experimental (%) (Illustrative) | Deviation (%) |
| Carbon (C) | 57.12 | 56.98 | -0.14 |
| Hydrogen (H) | 4.80 | 4.85 | +0.05 |
| Sulfur (S) | 19.06 | 18.95 | -0.11 |
A deviation of less than 0.4% is generally considered acceptable and indicates a high degree of purity. The illustrative data above would suggest that the synthesized compound is of high purity with respect to its elemental composition.
Experimental Protocol for CHNS Elemental Analysis
The following is a generalized protocol for the determination of carbon, hydrogen, nitrogen, and sulfur content in an organic compound using an elemental analyzer.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 2-Cyclopropylthiophene-3-carboxylic acid sample into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard, such as acetanilide or sulfanilamide.
-
Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000 °C) with a stream of pure oxygen. This leads to the complete combustion of the sample.
-
Gas Separation: The resulting gaseous products (CO₂, H₂O, N₂, and SO₂) are passed through a gas chromatography column to separate them.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software calculates the weight percentages of C, H, N, and S based on the detector signals and the initial sample weight.
Caption: Workflow for CHNS Elemental Analysis.
A Comparative Look: Spectroscopic Alternatives
While elemental analysis provides crucial quantitative data on elemental composition, it does not offer information about the molecular structure. For this, a suite of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.
-
¹H NMR: Would be expected to show distinct signals for the cyclopropyl protons, the thiophene ring protons, and the carboxylic acid proton, with characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Would reveal the number of unique carbon environments, including those of the cyclopropyl group, the thiophene ring, and the carboxyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Cyclopropylthiophene-3-carboxylic acid, key expected vibrational frequencies would include:
-
A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹).
-
A sharp C=O stretch from the carbonyl group (~1700 cm⁻¹).
-
C-H stretches from the cyclopropyl and thiophene rings.
-
C=C and C-S stretches characteristic of the thiophene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns. For 2-Cyclopropylthiophene-3-carboxylic acid, a high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, further confirming its molecular formula. Isotope dilution mass spectrometry can also be a powerful tool for the quantification of carboxylic acids[1].
Synergistic Power of Analytical Techniques
The true power in analytical characterization lies in the synergistic use of these techniques. Elemental analysis confirms the empirical formula and purity, while NMR, IR, and MS work in concert to build a comprehensive picture of the molecular structure.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Cyclopropylthiophene-3-carboxylic acid
CAS: 2104675-28-5 | Formula: C₈H₈O₂S Classification: Organic Acid / Thiophene Derivative[1]
Executive Safety Summary
Immediate Action Required: Treat 2-Cyclopropylthiophene-3-carboxylic acid as a Severe Irritant to eyes, skin, and the respiratory tract. While specific toxicological data for this exact CAS is developing, structural analogs (thiophene-3-carboxylic acid) dictate a conservative safety profile closer to Corrosive (Category 1C) than mild irritants.
-
Primary Risk: Fine particulate dust inhalation and ocular damage during weighing.
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Prohibited: Do not handle on an open benchtop. Do not store near strong oxidizers or bases.
Chemical Hazard Analysis (The "Why")
As a Senior Application Scientist, I rely on Structure-Activity Relationship (SAR) analysis when specific SDS data is limited. This compound presents a tripartite hazard profile:
-
Carboxylic Acid Moiety (-COOH): Provides acidic character (pKa approx. 3.5–4.5).[2] Contact with moisture on skin or mucous membranes generates localized acidity, leading to immediate irritation or chemical burns.
-
Thiophene Ring: Sulfur-containing heterocycles are often associated with ocular toxicity and distinct odors. They can be sensitizers upon repeated exposure.
-
Cyclopropyl Group: Adds ring strain. While generally stable, this group can increase metabolic reactivity compared to simple alkyl chains.
Anticipated GHS Classifications (Read-Across):
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is based on the physical state (solid powder) and potential solvent interactions during processing.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Solid) | Nitrile Gloves (Min.[6] 0.11 mm thickness) | Nitrile provides excellent resistance to dry organic acids. Inspect for pinholes before use. |
| Hand Protection (Solution) | Solvent-Specific (See Note below) | Once dissolved (e.g., in DCM or THF), the solvent dictates breakthrough time. Standard nitrile degrades rapidly in DCM. |
| Ocular Protection | Chemical Splash Goggles (ANSI Z87.1+) | Do not use safety glasses. Fine acidic powders can bypass the gaps in glasses, mixing with eye moisture to cause burns. |
| Respiratory | Fume Hood (Primary) | Engineering controls are superior to respirators. If hood use is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Closed-toe Shoes | Synthetic fabrics (pure polyester) can melt if a reaction runs away; blends or treated cotton are safer. |
Critical Note on Solvents: If dissolving this compound in Dichloromethane (DCM) , you must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile offers <5 minutes of protection against DCM.
Operational Handling Protocol
Phase A: Preparation & Weighing
-
Static Control: Organic acid powders are prone to static charge, causing "fly-away" dust. Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Weighing:
-
Place the balance inside the fume hood.
-
Tare the weighing boat/vial before opening the source container.
-
Transfer solid using a clean stainless steel spatula. Do not pour from the bottle.
-
Immediately recap the source container. Wipe the exterior threads with a dry Kimwipe to prevent crystal buildup (which can compromise the seal).
-
Phase B: Solubilization & Reaction
-
Exotherm Warning: Dissolving carboxylic acids in basic solvents (e.g., Pyridine, Triethylamine) is exothermic. Add the solid slowly to the solvent with stirring.
-
Incompatibility: Avoid contact with strong oxidizers (e.g., Nitric acid, Permanganates). The thiophene ring is susceptible to oxidative cleavage, which can be energetic.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (water) to dampen, then wipe up.
-
Solution Spill: Absorb with vermiculite or sand.
-
Decontamination: Clean the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by water.
Waste Disposal Streams
-
Stream A (Solid/Trace): Solid waste bin labeled "Hazardous Organic Solids."
-
Stream B (Mother Liquor): Liquid waste container labeled "Acidic Organic Waste."
-
Prohibition: NEVER mix with "Basic Organic Waste" or "Oxidizing Waste." This can cause pressurization and explosion in the waste drum.
Safe Handling Workflow (Visualization)
Figure 1: End-to-end safety workflow for handling substituted thiophene carboxylic acids, emphasizing static control and waste segregation.
References
-
Sigma-Aldrich. (n.d.). 2-(Cyclopropyl)thiophene-3-carboxylic acid Product Page. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Thiophenecarboxylic acid (Analog Read-Across). Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Organic Acids, Carboxylic. Retrieved from
-
University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from
-
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Referenced via )
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

